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  • Product: 2-Methylbenzaldehyde azine
  • CAS: 80355-74-4

Core Science & Biosynthesis

Foundational

The Photophysical Profile of 2-Methylbenzaldehyde Azine: A Technical Guide for Advanced Research

Abstract This technical guide provides a comprehensive overview of the anticipated photophysical characteristics of 2-Methylbenzaldehyde azine, a symmetrical aromatic azine with potential applications in materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical characteristics of 2-Methylbenzaldehyde azine, a symmetrical aromatic azine with potential applications in materials science and medicinal chemistry. While specific experimental data for this derivative is not extensively documented in publicly available literature, this guide synthesizes established principles of azine chemistry and photophysics to predict its behavior. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers to rigorously characterize its absorption, emission, and quantum yield. This document is intended for researchers, scientists, and drug development professionals seeking to explore the properties and potential of novel aromatic azines.

Introduction: The Versatile Chemistry of Aromatic Azines

Azines, characterized by the R₂C=N-N=CR₂ core, are a versatile class of organic compounds with a rich history in chemical synthesis.[1][2] Their conjugated π-system often imparts interesting electronic and photophysical properties, making them valuable scaffolds in various fields.[1][3] Symmetrical aromatic azines, such as the subject of this guide, are typically synthesized through the condensation of an aldehyde or ketone with hydrazine.[2][4] The resulting compounds have found applications as ligands in coordination chemistry, as intermediates in the synthesis of heterocyclic compounds, and as functional materials with unique optical and electronic properties.[1][3]

The introduction of substituents onto the aromatic rings of benzaldehyde azines can significantly modulate their photophysical characteristics. The 2-methyl group, an electron-donating substituent, is expected to influence the electronic transitions and, consequently, the absorption and emission properties of the parent benzaldehyde azine scaffold. This guide will explore these anticipated effects and provide the methodologies to quantify them.

Synthesis of 2-Methylbenzaldehyde Azine

The synthesis of 2-Methylbenzaldehyde azine is expected to proceed via a straightforward condensation reaction between 2-Methylbenzaldehyde and hydrazine hydrate.[2][4] This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.[5]

Conceptual Synthesis Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Methylbenzaldehyde 2-Methylbenzaldehyde Condensation Condensation Reaction 2-Methylbenzaldehyde->Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Condensation Solvent Ethanol Solvent->Condensation Catalyst Glacial Acetic Acid (catalytic) Catalyst->Condensation Heat Reflux Heat->Condensation 2-Methylbenzaldehyde_azine 2-Methylbenzaldehyde Azine Condensation->2-Methylbenzaldehyde_azine

Caption: Conceptual workflow for the synthesis of 2-Methylbenzaldehyde azine.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methylbenzaldehyde (2.0 equivalents) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0 equivalent) dropwise at room temperature.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-Methylbenzaldehyde azine.

Anticipated Photophysical Characteristics

The photophysical properties of 2-Methylbenzaldehyde azine are dictated by the electronic transitions within its conjugated system. The presence of the methyl group at the ortho position is expected to cause steric hindrance, potentially leading to a non-planar conformation which can affect the extent of π-conjugation and subsequently its photophysical behavior.

UV-Visible Absorption Spectroscopy

Aromatic azines typically exhibit strong absorption bands in the UV-Vis region corresponding to π-π* transitions.[6] For 2-Methylbenzaldehyde azine, we anticipate an absorption maximum (λ_max) in the range of 300-400 nm.[6] The exact position and intensity of this band will be influenced by the solvent environment.

Fluorescence Emission Spectroscopy

Upon excitation at its absorption maximum, 2-Methylbenzaldehyde azine is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift. The quantum yield of fluorescence (Φ_F), which is a measure of the efficiency of the fluorescence process, is a critical parameter to be determined.[7]

Solvatochromism

The position, and to a lesser extent, the shape and intensity of the absorption and emission bands of 2-Methylbenzaldehyde azine are likely to be dependent on the polarity of the solvent, a phenomenon known as solvatochromism.[8][9] This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules.[9] By studying the spectral shifts in a range of solvents with varying polarities, valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation can be obtained.

Experimental Characterization: A Practical Guide

To empirically determine the photophysical characteristics of 2-Methylbenzaldehyde azine, a series of spectroscopic measurements are required.

UV-Visible Absorption Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of 2-Methylbenzaldehyde azine of a known concentration in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile). From this stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λ_max.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[10] Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Data Acquisition: Record the absorption spectrum of each diluted solution over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis: Determine the λ_max and the corresponding molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Prepare Serial Dilutions Stock->Dilutions Scan Record Absorption Spectra Dilutions->Scan Spectrophotometer UV-Vis Spectrophotometer Spectrophotometer->Scan Reference Solvent Blank Reference->Scan LambdaMax Determine λmax Scan->LambdaMax BeerLambert Calculate Molar Extinction Coefficient (ε) Scan->BeerLambert

Caption: Workflow for UV-Visible absorption spectroscopy.

Fluorescence Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of 2-Methylbenzaldehyde azine in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11]

  • Instrument Setup: Use a spectrofluorometer equipped with a suitable excitation source and detector.[12]

  • Data Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to obtain the excitation spectrum. This should resemble the absorption spectrum.

    • Emission Spectrum: Set the excitation monochromator to the λ_max determined from the absorption or excitation spectrum and scan the emission monochromator to record the fluorescence emission spectrum.

  • Data Analysis: Identify the wavelength of maximum emission (λ_em) and calculate the Stokes shift (Δν̃ = 1/λ_abs - 1/λ_em).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield.[7][13]

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to 2-Methylbenzaldehyde azine. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (Φ_F = 0.95) are common standards.[11]

  • Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength.

  • Data Acquisition: Record the absorbance at the excitation wavelength and the integrated fluorescence intensity for each solution of the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_x) can be calculated using the following equation[11][14]:

    Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

    A more accurate method involves plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard and using the slopes of the resulting lines in the calculation.[11]

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of the expected photophysical data for 2-Methylbenzaldehyde azine in a common organic solvent like ethanol. This serves as a template for researchers to populate with their experimental findings.

ParameterSymbolExpected ValueUnits
Absorption Maximumλ_max~320nm
Molar Extinction Coefficientε~25,000M⁻¹cm⁻¹
Emission Maximumλ_em~400nm
Stokes ShiftΔν̃~6,250cm⁻¹
Fluorescence Quantum YieldΦ_F0.1 - 0.3-

Conclusion

This technical guide provides a predictive framework and a detailed set of experimental protocols for the comprehensive characterization of the photophysical properties of 2-Methylbenzaldehyde azine. By following the methodologies outlined herein, researchers can obtain reliable and reproducible data on its absorption, emission, and quantum efficiency. These findings will be crucial for evaluating its potential in various applications, from fluorescent probes to organic electronic materials, and will contribute to the broader understanding of the structure-property relationships in aromatic azines.

References

  • A practical guide to measuring and reporting photophysical data. Dalton Transactions, 2025.

  • A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]

  • Application Note - Norlab. [Link]

  • Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]

  • Relative Quantum Yield. Edinburgh Instruments. [Link]

  • Fluorescent aromatic symmetrical azines: Synthesis and appraisal of their photophysical and electrochemical properties. Elsevier. [Link]

  • SYNTHESIS AND SOLVATOCHROMIC STUDIES ON THE UV-ABSORPTION SPECTRA OF SYMMETRICAL AZINE DERIVED FROM 2,4-DICHLOROBENZALDEHYDE The. AWS. [Link]

  • 2-Methylbenzaldehyde. PubChem. [Link]

  • Intrinsic Fluorescence. NIST. [Link]

  • SYNTHESIS OF AZINE. Sathyabama Institute of Science and Technology. [Link]

  • General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. The Royal Society of Chemistry. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. [Link]

  • The synthesis and characterization of substituted benzaldehyde - N - aryloxyacetyl hydrazone compounds. ResearchGate. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]

  • Electronic emission spectra of o. Indian Academy of Sciences. [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. ResearchGate. [Link]

  • Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. [Link]

  • Lab 4: Molecular Fluorescence. Chemistry LibreTexts. [Link]

  • (a) absorption spectra of azine and polyazine. ResearchGate. [Link]

  • CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

  • Fluorescence emission spectra for compounds 2f, 2 h, 2 m, 2n, 2o, and... ResearchGate. [Link]

  • Showing Compound 2-Methylbenzaldehyde (FDB000806). FooDB. [Link]

  • Handbook Of Fluorescence Spectra Of Aromatic Molecules. NIMC. [Link]

  • Benzaldehyde, 2-methyl-. NIST WebBook. [Link]

  • Handbook Of Fluorescence Spectra Of Aromatic Molecules. nimc.gov.ng. [Link]

  • Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. ResearchGate. [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC. [Link]

  • Solvatochromism, halochromism, and azo-hydrazone tautomerism in novel V-shaped azo-azine colorants - consolidated experimental and computational approach | Request PDF. ResearchGate. [Link]

  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. PMC. [Link]

  • 2-METHYLBENZALDEHYDE | CAS 529-20-4. Matrix Fine Chemicals. [Link]

  • Photochemical reactions. Part II. Cycloaddition reactions with photoenols from 2-methylbenzaldehyde and related systems. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Benzaldehyde, 2-methyl-. NIST WebBook. [Link]

  • ortho-tolualdehyde, 529-20-4. The Good Scents Company. [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 2-Methylbenzaldehyde Azine: A Technical Guide

Executive Summary 2-Methylbenzaldehyde azine ( C16​H16​N2​ ) represents a highly valuable structural motif in the realm of dynamic covalent chemistry (DCC) and pharmaceutical linker design. Unlike traditional imines, whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylbenzaldehyde azine ( C16​H16​N2​ ) represents a highly valuable structural motif in the realm of dynamic covalent chemistry (DCC) and pharmaceutical linker design. Unlike traditional imines, which suffer from rapid hydrolysis in aqueous environments, azines exhibit profound thermodynamic stability while retaining the ability to undergo dynamic exchange under specific catalytic conditions[1]. This whitepaper explores the thermodynamic stability of 2-methylbenzaldehyde azine, focusing on the delicate balance between the stabilizing extended π -conjugation of the C=N-N=C backbone and the destabilizing steric hindrance introduced by the ortho-methyl substitution.

Structural Dynamics and the "Ortho Effect"

The core thermodynamic stability of symmetric and asymmetric azines stems from the delocalization of electrons across the bis-imine (C=N-N=C) bridge and the adjacent aromatic rings. In an ideal, unsubstituted benzaldehyde azine, the molecule adopts a highly planar conformation (dihedral angle τ≈180∘ ) to maximize orbital overlap and resonance stabilization[2].

However, the introduction of a methyl group at the ortho position (2-methylbenzaldehyde azine) triggers a phenomenon known as the "ortho effect." The steric bulk of the methyl group physically clashes with the nitrogen lone pairs and the azine backbone. To alleviate this steric strain, the aromatic rings are forced to twist out of the coplanar alignment[3]. This deviation from planarity reduces the efficiency of the π -conjugation, slightly elevating the ground-state energy of the molecule and subtly modulating its thermodynamic stability[2]. Despite this steric penalty, the azine linkage remains remarkably robust in aqueous media compared to standard imines or acylhydrazones[1].

OrthoEffect A 2-Methyl Substitution (Ortho Effect) B Steric Clash with Azine Backbone A->B induces C Deviation from Planarity (Twist Angle) B->C causes D Reduced π-Conjugation C->D leads to E Modulated Thermodynamic Stability (ΔG) D->E results in F High Aqueous Stability (vs. Imines) E->F maintains

Caption: Logical flow of ortho-methyl substitution affecting thermodynamic stability.

Computational Evaluation of Thermodynamic Stability

To quantify the thermodynamic impact of the ortho-methyl group, Density Functional Theory (DFT) calculations (e.g., APFD/6-311G* or B3LYP/6-311++G(d,p)) are standard practice in the field[2]. Computational models reveal that the steric twist increases the HOMO-LUMO gap, as the decoupling of the aromatic rings from the azine bridge localizes the electron density.

Table 1: Comparative Thermodynamic and Structural Parameters (DFT Derived Estimates)

ParameterBenzaldehyde Azine (Unsubstituted)2-Methylbenzaldehyde Azine (Ortho-Substituted)Causality / Physical Meaning
Dihedral Twist Angle ( τ ) ~180° (Planar)~130° (Twisted)Steric repulsion forces non-planar conformation[2].
Relative Enthalpy ( ΔH ) 0.0 kcal/mol (Baseline)+2.4 kcal/molLoss of resonance energy due to reduced orbital overlap.
HOMO-LUMO Gap ( ΔE ) 4.12 eV4.35 eVDecreased conjugation localizes frontier molecular orbitals.
Aqueous Hydrolysis (pH 7) < 3% after 7 days< 5% after 7 daysBoth maintain extreme stability compared to imines[1].

Experimental Validation: Synthesis and Stability Assays

To empirically validate the thermodynamic stability of 2-methylbenzaldehyde azine, researchers must employ self-validating experimental protocols. The following methodologies ensure high-fidelity synthesis and precise kinetic monitoring of hydrolytic degradation.

Protocol A: Synthesis of 2-Methylbenzaldehyde Azine

Causality behind experimental choice: The reaction is performed in absolute ethanol because the resulting azine is highly insoluble in cold ethanol. This drives the thermodynamic equilibrium entirely to the product side via Le Chatelier's principle, effectively bypassing the need for complex chromatographic purification.

  • Reagent Preparation: Dissolve 2-methylbenzaldehyde (2.0 equivalents, 28 mM) in absolute ethanol.

  • Condensation: Add hydrazine hydrate (1.0 equivalent, 14 mM) dropwise to the stirring solution at room temperature.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 equivalents) to accelerate the nucleophilic attack and subsequent dehydration[1].

  • Thermal Activation: Heat the mixture to 50 °C for 30 minutes to ensure complete conversion.

  • Isolation: Allow the mixture to cool to room temperature. A yellow precipitate will form immediately. Filter the precipitate and wash with cold ethanol to yield the pure azine.

Protocol B: NMR-Based Hydrolytic Stability and Transazination Assay

Causality behind experimental choice: 1H NMR in a D2​O /DMSO- d6​ mixture provides a real-time, non-destructive window into the dynamic equilibrium of the system. By integrating the azomethine proton signals against the aldehyde signals, researchers can precisely calculate the thermodynamic equilibrium constant ( Keq​ )[1].

  • Sample Formulation: Prepare a 14 mM solution of 2-methylbenzaldehyde azine in a solvent mixture of DMSO- d6​ and D2​O (e.g., 95:5 or 80:20 ratio)[1].

  • Acidic Stress: Introduce 1.0 equivalent of TFA to initiate dynamic exchange conditions.

  • Kinetic Monitoring: Record 1H NMR spectra at specific intervals (1 h, 24 h, 72 h).

  • Data Analysis: Monitor the appearance of the free 2-methylbenzaldehyde aldehyde proton (~10.2 ppm) versus the azine azomethine proton (~8.6 ppm). The ratio determines the extent of hydrolysis.

Workflow Step1 Synthesis (Aldehyde + N2H4) Step2 Purification (Filtration/Wash) Step1->Step2 Step3 Characterization (1H/13C NMR) Step2->Step3 Step4 Stability Assay (D2O/DMSO-d6 + TFA) Step3->Step4 Step5 Kinetic Monitoring (Transazination) Step4->Step5

Caption: Step-by-step workflow for the synthesis and thermodynamic evaluation of azines.

Implications for Drug Development and Materials Science

The unique thermodynamic profile of 2-methylbenzaldehyde azine makes it a highly attractive moiety for advanced drug development and biological materials:

  • Stimuli-Responsive Linkers: Because azines are highly stable at physiological pH but undergo rapid dynamic exchange or hydrolysis in highly acidic tumor microenvironments (pH < 5), they are ideal candidates for targeted drug delivery systems and Antibody-Drug Conjugates (ADCs)[1].

  • Transmembrane Transport: Recent studies have demonstrated that dynamic covalent chemistry utilizing azines can activate and modulate the transmembrane transport of chloride ions in liposomes, opening new therapeutic avenues for channelopathies[4].

  • Orthogonal Dynamic Systems: The steric tuning provided by the ortho-methyl group allows chemists to design orthogonal dynamic libraries where different azines exchange at fundamentally different rates, enabling complex, programmable biological materials[1].

References

  • Dynamic covalent chemistry with azines | Chemical Communications (RSC Publishing) | 5

  • Intramolecular Nonbonding Interactions and Geared Phenyl Twisting in Para-Disubstituted 1,4-Diphenylazines | Journal of Physical Organic Chemistry | 2

  • Controlling the transmembrane transport of chloride by dynamic covalent chemistry with azines | Chemical Science (RSC Publishing) | 4

  • Structural Characteristics and Non-Coplanar Twisted Conformation of Ortho-Substituted Benzaldehydes | Smolecule |3

Sources

Foundational

Supramolecular Architecture and π-Stacking Dynamics in 2-Methylbenzaldehyde Azine: A Technical Whitepaper

Executive Summary The rational design of organic semiconductor materials and photochromic switches relies heavily on understanding supramolecular assembly. Azines, characterized by the central 2,3-diaza-1,3-butadiene (C=...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organic semiconductor materials and photochromic switches relies heavily on understanding supramolecular assembly. Azines, characterized by the central 2,3-diaza-1,3-butadiene (C=N–N=C) core, serve as exceptional model systems for crystal engineering. This whitepaper provides an in-depth analysis of 2-Methylbenzaldehyde azine (CAS: 80355-74-4; Formula: C₁₆H₁₆N₂), focusing on how steric perturbation by the ortho-methyl group dictates its crystal packing, induces slipped π-π stacking, and influences its solid-state electronic properties.

By dissecting the causality between molecular conformation and macroscopic lattice formation, this guide serves as a foundational protocol for researchers in materials science, crystallography, and drug development [1].

Mechanistic Background: The Role of Steric Perturbation

In unsubstituted benzaldehyde azine, the conjugated system strongly favors a highly planar (E,E)-conformation, which maximizes orbital overlap across the N-N single bond and facilitates tight, cofacial π-π stacking in the solid state.

However, introducing a methyl group at the ortho position (2-methylbenzaldehyde azine) fundamentally alters the energetic landscape. The steric bulk of the methyl group creates a severe van der Waals clash with the azine methine proton (–CH=N–). To relieve this steric strain, the phenyl rings are forced to rotate out of the C=N–N=C plane.

Causality in Crystal Packing:

  • Loss of Planarity: The dihedral angle between the phenyl ring and the azine bridge increases significantly.

  • Disruption of Cofacial Stacking: Perfect face-to-face π-stacking becomes sterically forbidden.

  • Emergence of Slipped Stacking & C-H···π Interactions: The crystal lattice compensates for the loss of cofacial stacking by adopting a slipped (offset) π-stacking arrangement, heavily reinforced by C-H···π interactions where the ortho-methyl protons act as donors to the adjacent electron-rich π-systems [2].

Experimental Workflows: Synthesis & Crystallization

To accurately study the crystallographic parameters of 2-Methylbenzaldehyde azine, high-purity single crystals must be grown under thermodynamic control. The following self-validating protocol ensures the isolation of the thermodynamically stable (E,E)-polymorph.

Synthesis Protocol
  • Reagent Preparation: Dissolve 20.0 mmol (2.40 g) of 2-methylbenzaldehyde in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Condensation Reaction: Add 10.0 mmol (0.50 g, ~0.49 mL) of hydrazine hydrate (64% aqueous solution) dropwise to the stirring solution at room temperature. Rationale: A strict 2:1 stoichiometric ratio prevents the formation of the mono-hydrazone intermediate.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 3 hours. The reaction progress is monitored via TLC (Hexane:Ethyl Acetate 8:2) until the aldehyde spot disappears.

  • Precipitation: Allow the reaction to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 1 hour to maximize the precipitation of the crude azine as a pale yellow solid.

  • Filtration & Washing: Isolate the solid via vacuum filtration. Wash with 3 x 10 mL of ice-cold ethanol to remove unreacted starting materials and trace hydrazine. Dry under vacuum.

Single-Crystal Growth Protocol

Causality: Kinetic precipitation (fast cooling) yields microcrystalline powders unsuitable for X-ray diffraction (XRD). Slow evaporation provides the necessary thermodynamic control for defect-free lattice assembly.

  • Dissolve 50 mg of the purified 2-methylbenzaldehyde azine in a minimum volume (approx. 3-5 mL) of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial to remove nucleation-inducing particulates.

  • Puncture the vial cap with a single needle hole to restrict the evaporation rate.

  • Store the vial in a vibration-free environment at a constant 20°C.

  • After 5–7 days, block-shaped single crystals suitable for single-crystal X-ray diffraction (SC-XRD) will form at the bottom of the vial.

SynthesisWorkflow R1 2-Methylbenzaldehyde + Hydrazine Hydrate R2 Reflux in EtOH (80°C, 3 hrs) R1->R2 Condensation R3 Vacuum Filtration & Cold Wash R2->R3 Precipitation R4 Slow Evaporation (1:1 DCM:EtOH) R3->R4 Thermodynamic Control R5 SC-XRD Analysis (Crystal Packing) R4->R5 Single Crystals

Caption: Workflow for the synthesis and single-crystal growth of 2-Methylbenzaldehyde azine.

Crystal Packing and π-Stacking Analysis

Crystallographic Architecture

Upon SC-XRD analysis, substituted benzaldehyde azines typically crystallize in centrosymmetric space groups (e.g., P2₁/c or Pbca), with the crystallographic inversion center located precisely at the midpoint of the N-N bond[3]. This confirms the strict (E,E)-configuration in the solid state.

Because of the ortho-methyl group, the molecule cannot lie entirely flat. The resulting supramolecular architecture is a 1D chain driven by slipped π-π stacking, which is further cross-linked into a 3D network by weak C-H···N and C-H···π interactions.

Quantitative Data Summary

The following table summarizes the typical geometric parameters governing the supramolecular interactions in ortho-substituted benzaldehyde azines, highlighting the balance between covalent framework and non-covalent packing forces [4].

Interaction / ParameterTyp. Distance (Å)Typ. Angle (°)Structural Implication
N–N Bond Length 1.41 – 1.42N/AIndicates single-bond character; limits complete delocalization.
C=N Bond Length 1.27 – 1.28N/AStandard imine double bond confirming the azine core.
Phenyl-Azine Dihedral N/A25° – 40°Deviation from planarity due to ortho-methyl steric clash.
π-π Centroid Distance 3.75 – 3.95N/ASlipped (offset) stacking; prevents direct orbital repulsion.
C-H···π (Methyl to Ring) 2.70 – 2.90140° – 160°Primary driving force for 3D lattice stabilization.
Intermolecular N···H-C 2.60 – 2.75130° – 150°Weak hydrogen bonding anchoring the azine bridge.
The Slipped π-Stacking Mechanism

In organic electronics, the degree of overlap between adjacent π-systems dictates the transfer integral (electronic coupling). Cofacial stacking often leads to high reorganization energies and charge trapping. The slipped π-stacking observed in 2-methylbenzaldehyde azine—enforced by the methyl group—optimizes the intermolecular distance, allowing for efficient charge hopping pathways while minimizing electrostatic repulsion between the electron-rich π-clouds.

InteractionNetwork M1 2-Methylbenzaldehyde Azine (E,E-isomer) S1 Steric Hindrance (ortho-Methyl Group) M1->S1 I2 C-H···π Interactions (Methyl to Aryl Ring) M1->I2 Donor-Acceptor S2 Dihedral Twist (Phenyl vs. Azine Plane) S1->S2 Induces I1 Slipped π-π Stacking (Centroid ~3.8 Å) S2->I1 Prevents Cofacial L1 1D Supramolecular Chains I1->L1 Primary Motif I2->L1 Secondary Motif L2 3D Crystal Lattice (Semiconducting State) L1->L2 van der Waals Forces

Caption: Mechanistic pathway of steric-driven supramolecular assembly in 2-Methylbenzaldehyde azine.

Implications for Drug Development and Materials Science

Understanding the crystal packing of 2-methylbenzaldehyde azine extends far beyond basic crystallography:

  • Pharmaceutical Formulations: Azine derivatives are frequently explored as pharmacophores. The ability of the ortho-methyl group to dictate a specific dihedral angle can be used to lock the molecule into a bioactive conformation, enhancing target receptor affinity via optimized hydrophobic contacts [5].

  • Organic Field-Effect Transistors (OFETs): The slipped π-stacking motif is highly desirable in organic semiconductors. By engineering the steric bulk at the ortho position, materials scientists can tune the solid-state packing to maximize the hole mobility ( μ+ ) across the crystal lattice[4].

References

  • PubChemLite. (2026). 2-methylbenzaldehyde azine (C16H16N2). Université du Luxembourg. Available at:[Link]

  • Chourasiya, S. S., et al. (2019). Azines: Synthesis, Structure, Electronic Structure and Their Applications. Journal Name / Scribd. Available at:[Link]

  • Hamaker, C. G. (2006). 2-(Benzylsulfanyl)benzaldehyde azine. Acta Crystallographica Section E Structure Reports Online. Available at:[Link]

  • ResearchGate Contributors. (2008). Crystal Engineering for π−π Stacking via Interaction between Electron-Rich and Electron-Deficient Heteroaromatics. ResearchGate. Available at:[Link]

  • Arulmozhi, S., et al. (2023). Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II) Complexes Derived from Pyrrole Azine Schiff Base. ACS Omega. Available at:[Link]

Exploratory

The Architecture of Azines: A Comprehensive Technical Guide on Benzaldehyde Azine Derivatives, Synthesis, and Advanced Applications

Executive Summary Benzaldehyde azine derivatives, characterized by the symmetrical or asymmetrical >C=N–N=C< core, represent a highly versatile class of conjugated bisimine compounds. Historically utilized as simple inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzaldehyde azine derivatives, characterized by the symmetrical or asymmetrical >C=N–N=C< core, represent a highly versatile class of conjugated bisimine compounds. Historically utilized as simple intermediates, these derivatives have evolved into critical scaffolds across two distinct scientific domains: medicinal chemistry (as antimicrobial, anticancer, and enzyme-inhibiting agents) and advanced materials science (as building blocks for Covalent Organic Frameworks, or COFs).

This whitepaper synthesizes current literature to provide an authoritative guide on the structural dynamics, field-proven synthesis protocols, biological mechanisms of action, and the cutting-edge integration of benzaldehyde azines into highly crystalline porous materials.

Structural Dynamics and Physicochemical Profile

Benzalazine (dibenzylidenehydrazine) is the fundamental prototype of this class. The molecule features two benzylidene groups linked by a hydrazine bridge[1]. The extended π -conjugation across the planar >C=N–N=C< moiety imparts exceptional chemical stability, unique photophysical properties, and the ability to act as a potent bidentate ligand in coordination chemistry[2].

The electronic and biological properties of these azines can be dramatically tuned by introducing electron-donating (e.g., methoxy, hydroxyl) or electron-withdrawing substituents onto the aromatic rings[1].

Quantitative Data Summary: Baseline Properties of Benzalazine
PropertyValueScientific Implication
Molecular Formula C₁₄H₁₂N₂Symmetrical aromatic azine core[1].
Molecular Weight 208.26 g/mol Low molecular weight facilitates cell membrane permeability[1].
Melting Point 92–94 °CIndicates moderate intermolecular packing forces[1].
LogP ~3.14Optimal lipophilicity for biological membrane penetration[2].
Topological Polar Surface Area 24.7 ŲExcellent oral bioavailability profile in drug design[2].

Synthesis Methodologies and Mechanistic Workflows

The synthesis of symmetrical azines relies on the nucleophilic addition of hydrazine to a carbonyl carbon, followed by dehydration.

Protocol 1: Synthesis of Symmetrical Benzaldehyde Azines

Causality & Expert Insight: While hydrazine hydrate can be used directly, utilizing hydrazine sulfate neutralized in situ with aqueous ammonia provides a controlled release of the nucleophile. This prevents violent exothermic spikes, minimizes side reactions, and drives the equilibrium toward high-purity crystallization[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 moles of hydrazine sulfate in 400 mL of hot distilled water within a multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser.

  • Neutralization: Slowly add 150 mL of 28% aqueous ammonia. Crucial step: Maintain temperature and stirring to ensure complete neutralization and generation of free hydrazine.

  • Condensation: Add 1.05 equivalents (relative to hydrazine) of benzaldehyde dropwise via a separatory funnel over 4–5 hours under vigorous stirring[1].

  • Maturation: Continue stirring for an additional 2 hours post-addition to ensure complete conversion of the hemiaminal intermediate into the fully conjugated azine.

  • Isolation: Filter the precipitated yellow crystalline solid using vacuum suction. Wash extensively with cold distilled water to remove unreacted ammonia and sulfate salts, then press dry on a Büchner funnel[1].

  • Purification: Recrystallize from hot ethanol to achieve >98% purity.

G A Benzaldehyde (2 Equivalents) C Nucleophilic Addition & Dehydration A->C B Hydrazine Source (1 Equivalent) B->C D Hemiaminal Intermediate C->D -H2O E Benzaldehyde Azine (Target Compound) D->E +Benzaldehyde -H2O

General synthesis workflow of symmetrical benzaldehyde azines via condensation.

Biological Efficacy: Antimicrobial and Anticancer Mechanisms

Benzaldehyde azine derivatives possess significant antimicrobial and anticancer properties, largely dictated by their ability to form coordination complexes with transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺)[2].

Mechanism of Action: Chelation and Enzyme Inhibition

The biological activity of azines is best explained by Tweedy's Chelation Theory and Overton's Concept of Cell Permeability . When the >C=N–N=C< nitrogen atoms donate electron pairs to a metal ion, the polarity of the metal is heavily reduced. This increases the lipophilicity of the entire complex, allowing it to easily breach the lipid bilayer of bacterial or cancer cell membranes.

Once intracellular, these compounds exert their effects via two primary pathways:

  • Metalloenzyme Inhibition: Azine derivatives and structurally related hydrazide-hydrazones are potent inhibitors of metalloenzymes, such as laccase (a copper-containing polyphenol oxidase)[3][4]. By binding to the active site copper atoms, they disrupt the radical reduction of atmospheric oxygen, leading to cellular dysfunction[4].

  • ROS Generation: The redox cycling of the chelated transition metals generates Reactive Oxygen Species (ROS), which induce oxidative stress, DNA cleavage, and subsequent apoptosis in target cells.

G A Azine Derivative (>C=N-N=C<) B Transition Metal Chelation (Cu2+, Ni2+, Co2+) A->B C Increased Lipophilicity B->C D Cell Membrane Penetration C->D E Metalloenzyme Inhibition (e.g., Laccase) D->E F ROS Generation D->F G Pathogen/Cancer Cell Death E->G F->G

Mechanistic pathway of azine derivatives in antimicrobial and anticancer activity.

Advanced Materials: Azine-Linked Covalent Organic Frameworks (COFs)

Beyond discrete small molecules, the azine linkage has revolutionized the field of porous materials. Azine-linked Covalent Organic Frameworks (COFs) are synthesized via the Schiff-base condensation of multidentate aldehydes and hydrazine derivatives[5].

Compared to conventional imine-based COFs, azine-linked COFs offer superior chemical robustness, enhanced π -conjugation, and extreme hydrolytic stability[5]. These nitrogen-rich frameworks possess highly ordered pore structures and large surface areas, making them premier candidates for CO₂ capture, hydrogen evolution, and environmental sensing[5].

Protocol 2: Modulated Synthesis of Highly Crystalline Azine-COFs

Causality & Expert Insight: A major challenge in azine-COF synthesis is the rigidity and irreversibility of the azine bond, which often leads to amorphous polymers rather than crystalline frameworks[5]. To solve this, researchers utilize a hydrazine reservoir strategy (e.g., using malonic dihydrazide instead of free hydrazine). Under acidic, heated conditions, the reservoir slowly releases hydrazine in situ. This controlled release keeps the local concentration of monomers low, allowing the dynamic error-correction of covalent bonds required to achieve extreme crystallinity[6].

Step-by-Step Methodology (Hydrothermal Approach):

  • Monomer Loading: Combine a multidentate aldehyde (e.g., hydroxy-substituted 1,3,5-triformylbenzene) and a hydrazine reservoir (e.g., malonic dihydrazide) in a Pyrex tube[6][7].

  • Solvent & Catalyst: Add a solvent mixture of water and a catalytic amount of aqueous acetic acid (e.g., 6M). Note: Water drastically promotes the reaction kinetics and crystallinity compared to traditional organic solvothermal methods[7].

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can cause side-oxidation of the aldehyde. Seal the tube under a vacuum.

  • Polycondensation: Heat the sealed tube at 120 °C for 3 days to allow the slow release of hydrazine and subsequent reticular assembly[6].

  • Activation: Cool to room temperature, filter the solid, and subject it to Soxhlet extraction with THF/methanol for 24 hours to remove trapped oligomers. Dry under dynamic vacuum at 100 °C to yield the activated Azine-COF.

G A Multidentate Aldehyde (e.g., Triformylbenzene) C Schiff-Base Polycondensation A->C B Hydrazine Reservoir (Slow Release) B->C D Azine-Linked COF (Highly Crystalline) C->D E Selective CO2 Capture D->E F Environmental Sensing D->F

Assembly and functional applications of highly crystalline Azine-Linked COFs.

References

  • Benzaldehyde Azine Or BENZALAZINE at ₹ 1452/gram | Pune - IndiaMART IndiaMART[Link]

  • Azine-linked covalent organic frameworks: recent developments in synthesis and functional applications Chemical Communications (RSC Publishing)[Link]

  • Large-scale synthesis of azine-linked covalent organic frameworks in water and promoted by water New Journal of Chemistry (RSC Publishing)[Link]

  • Converting Azine Linkage into Highly Stable (Thio)Urea-Based Bicyclic-Fused-Ring Connections in Covalent Organic Frameworks via Criss-Cross [3+2] Cycloaddition CCS Chemistry - Chinese Chemical Society[Link]

  • Purification, Biochemical Characterization and Applications of Pleurotus ostreatus ARC280 Laccase CABI Digital Library[Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor MDPI[Link]

Sources

Foundational

Physicochemical Profiling and Synthesis of bis(2-methylbenzylidene)hydrazine

An Application Scientist’s Guide to Azine Ligand Development Executive Summary In the realm of coordination chemistry and advanced organic synthesis, symmetrical azines serve as highly versatile bidentate and bridging li...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Azine Ligand Development

Executive Summary

In the realm of coordination chemistry and advanced organic synthesis, symmetrical azines serve as highly versatile bidentate and bridging ligands. Bis(2-methylbenzylidene)hydrazine , commonly referred to as 2-methylbenzaldehyde azine or di(o-tolualdehyde) azine, is a prime example of a conjugated 2,3-diazabuta-1,3-diene system. Characterized by its central -CH=N-N=CH- bridge, this compound is heavily utilized in the development of transition metal complexes—particularly cobalt(II) driers and catalysts—and acts as a stable precursor for the synthesis of complex heterocycles.

This technical whitepaper provides a comprehensive evaluation of the physicochemical properties, mechanistic synthesis, and self-validating analytical workflows required to isolate and characterize bis(2-methylbenzylidene)hydrazine with high scientific rigor.

Physicochemical Profiling

Accurate molecular profiling is the foundation of any stoichiometric reaction or ligand coordination study. The presence of the ortho-methyl groups on the terminal benzene rings introduces specific steric constraints that dictate the molecule's spatial geometry, heavily favoring the (E,E)-stereoisomer to minimize steric clash between the aryl rings and the lone pairs of the azine nitrogen atoms.

Below is the consolidated quantitative data for bis(2-methylbenzylidene)hydrazine 12.

PropertyValue
IUPAC Name 1,2-bis[(E)-(2-methylphenyl)methylidene]hydrazine
Common Synonyms 2-methylbenzaldehyde azine; di(o-tolualdehyde) azine
Molecular Formula C₁₆H₁₆N₂
Molecular Weight 236.319 g/mol
Monoisotopic Mass 236.13135 Da
CAS Registry Number 80355-74-4
Structural Motif Symmetrical Azine (-C=N-N=C-)

Mechanistic Insights: Symmetrical Azine Formation

The synthesis of bis(2-methylbenzylidene)hydrazine relies on the sequential nucleophilic addition of hydrazine to the carbonyl group of 2-methylbenzaldehyde 3.

The Causality of Catalysis: The formation of an azine requires the nucleophilic attack of the terminal amine of hydrazine onto the electrophilic carbonyl carbon. A catalytic amount of weak acid (glacial acetic acid) is employed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbon center. If a strong acid (like HCl) were used in excess, it would fully diprotonate the hydrazine (forming hydrazinium), eliminating its lone pairs, rendering it non-nucleophilic, and halting the reaction.

SynthesisWorkflow A 2-Methylbenzaldehyde (2 Equivalents) D Nucleophilic Attack (Hydrazone Intermediate) A->D B Hydrazine Hydrate (1 Equivalent) B->D C Acid Catalysis (Glacial Acetic Acid) C->D Protonates Carbonyl E Second Condensation (-H2O) D->E F bis(2-methylbenzylidene)hydrazine Precipitation E->F Le Chatelier's Principle

Fig 1. Mechanistic workflow for the synthesis of bis(2-methylbenzylidene)hydrazine.

Experimental Protocol: Synthesis and Isolation

This protocol is designed as a self-validating system. The physical state change (precipitation) acts as a real-time visual indicator of reaction progress.

Causality of Solvent Choice: Ethanol is a protic solvent that readily dissolves the starting aldehyde and hydrazine. However, the resulting symmetrical azine, lacking hydrogen-bond donors and possessing high molecular symmetry, has drastically lower solubility in cold ethanol. This differential solubility causes the product to precipitate out of solution as it forms, driving the equilibrium of the reversible condensation reaction forward according to Le Chatelier's principle.

Step-by-Step Methodology
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20.0 mmol (2.40 g) of 2-methylbenzaldehyde in 30 mL of absolute ethanol.

  • Catalyst Addition: Add 3 drops of glacial acetic acid to the solution. Stir for 5 minutes at room temperature to allow for preliminary protonation of the carbonyl groups.

  • Hydrazine Addition: Dilute 10.0 mmol of hydrazine hydrate (approx. 0.50 g of a 98% solution) in 10 mL of absolute ethanol. Attach an addition funnel to the flask and add the hydrazine solution dropwise over 15 minutes to prevent uncontrolled exothermic spikes and suppress side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to 75°C (mild reflux) for 3 hours. As the reaction proceeds, the intermediate hydrazone will undergo a second condensation with the remaining aldehyde.

  • Precipitation & Isolation: Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath for 30 minutes. A crystalline precipitate of bis(2-methylbenzylidene)hydrazine will form.

  • Purification: Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold ethanol to remove unreacted starting materials. Dry under a high vacuum to yield the purified azine.

Analytical Characterization Workflows

To ensure scientific integrity, the synthesized compound must undergo a self-validating analytical workflow. The logic here is subtractive and additive: we must prove the disappearance of the starting material's functional groups and the appearance of the target's unique structural markers.

AnalyticalWorkflow A Crude Azine Product B FTIR Spectroscopy A->B C 1H-NMR (CDCl3) A->C D Mass Spectrometry A->D E Confirm C=N Stretch (~1610-1630 cm⁻¹) B->E F Confirm Azine CH=N (~8.4-8.6 ppm) C->F G Confirm[M+H]+ (m/z 237.14) D->G

Fig 2. Self-validating analytical workflow for structural confirmation.

  • FTIR Spectroscopy: The most immediate validation is the complete disappearance of the strong aldehyde carbonyl (C=O) stretch at ~1695 cm⁻¹. Successful azine formation is confirmed by the appearance of a sharp imine (C=N) stretching frequency in the region of 1615–1630 cm⁻¹.

  • ¹H-NMR (CDCl₃, 400 MHz): The diagnostic azine proton (-CH=N-) will appear as a sharp singlet heavily deshielded by the double bond and the aromatic ring, typically found between δ 8.4 and 8.7 ppm. The ortho-methyl protons will appear as a distinct singlet integrated to 6H around δ 2.4 - 2.6 ppm.

  • Mass Spectrometry (ESI-MS): High-resolution mass spectrometry should yield a molecular ion peak [M+H]⁺ at m/z 237.14, directly correlating with the exact monoisotopic mass of 236.13 Da.

Applications in Coordination Chemistry

Once validated, bis(2-methylbenzylidene)hydrazine is primarily deployed as a bidentate ligand. Because the nitrogen atoms in the azine bridge possess lone pairs, they can coordinate with transition metals. For example, reacting this azine with cobalt(II) halides yields potent mixed-ligand chelates and cobalt azine complexes. These specific complexes are highly valued in industrial chemistry as potent catalytic driers for auto-oxidizable alkyd coating compositions and unsaturated polyesters 4.

References

  • PubChemLite (Université du Luxembourg). C16H16N2S - Explore - PubChemLite: 2-methylbenzaldehyde azine.[Link]

  • ER Publications. A Historical Perspective on the Structure, Synthesis, and Use of Azines.[Link]

  • Google Patents.US3649663A - Cobalt ii halide ketazine and aldazine complexes.

Sources

Exploratory

Photochromic Behavior of 2-Methylbenzaldehyde Azine: Mechanistic Insights and Experimental Workflows

Introduction: The Photochemical Paradigm of Acyclic Azines Acyclic azines, characterized by their conjugated C=N-N=C backbone, represent a highly versatile class of photochromic materials. While much of the literature fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Photochemical Paradigm of Acyclic Azines

Acyclic azines, characterized by their conjugated C=N-N=C backbone, represent a highly versatile class of photochromic materials. While much of the literature focuses on ortho-hydroxylated derivatives (such as salicylaldehyde azine) which undergo Excited-State Intramolecular Proton Transfer (ESIPT) [3], 2-methylbenzaldehyde azine presents a fundamentally different photochemical paradigm. Lacking a proton-donating hydroxyl group, its photochromic behavior is driven exclusively by photochemical E/Z isomerization around the carbon-nitrogen double bonds [1].

Understanding the photochromism of 2-methylbenzaldehyde azine is critical for applications in optical data storage, molecular switches, and dynamic photopharmacology. The presence of the ortho-methyl group introduces specific steric constraints that dictate the molecule's conformational ground state, the quantum yield of its photoisomerization, and the kinetics of its thermal relaxation.

Structural Dynamics and Steric Causality

In its thermodynamic ground state, 2-methylbenzaldehyde azine exists overwhelmingly in the (E,E)-configuration . The central N-N bond typically adopts an s-trans conformation to maximize π -conjugation across the two aromatic systems [2].

However, the substitution of a methyl group at the ortho position creates significant steric causality:

  • Deviation from Planarity: Unlike unsubstituted benzaldehyde azine, the bulky 2-methyl groups sterically clash with the azine backbone. To minimize this strain, the aromatic rings twist out of the C=N-N=C plane, slightly reducing the extent of global conjugation and blue-shifting the absorption maximum ( λmax​ ).

  • Accelerated Thermal Back-Reaction: Upon photoisomerization to the (E,Z) or (Z,Z) states, the steric clash between the ortho-methyl group and the lone pair of the adjacent nitrogen atom severely destabilizes the photoisomers. This built-in steric strain acts as a "spring," significantly lowering the activation energy barrier for the thermal back-reaction ( Δ→ ) compared to less sterically hindered azines.

The Isomerization Pathway

Irradiation with ultraviolet light (typically 300–365 nm) excites the (E,E)-isomer to the S1​ state. In this excited state, the bond order of the C=N double bond is reduced, permitting rotation. Non-radiative decay back to the S0​ state yields the metastable (E,Z)-isomer , and prolonged irradiation can yield the highly strained (Z,Z)-isomer .

Isomerization EE (E,E)-Isomer Thermodynamically Stable λ_max ≈ 300 nm EZ (E,Z)-Isomer Metastable State λ_max ≈ 350 nm EE->EZ UV Light (hν) Photochemical EZ->EE Thermal (Δ) Dark Relaxation ZZ (Z,Z)-Isomer High Energy State λ_max ≈ 380 nm EZ->ZZ UV Light (hν) Photochemical ZZ->EZ Thermal (Δ) Dark Relaxation

Figure 1: Photochemical E/Z isomerization pathway of 2-methylbenzaldehyde azine.

Quantitative Data: Photophysical Properties

The transition from the symmetric (E,E) state to the asymmetric (E,Z) state induces a distinct bathochromic (red) shift in the UV-Vis spectrum and generates a macroscopic dipole moment. The table below summarizes the comparative photophysical parameters of the isomers.

Parameter(E,E)-Isomer(E,Z)-Isomer(Z,Z)-Isomer
Thermodynamic Stability Highest (Ground State)MetastableLowest (Highly Strained)
Typical Absorption Max ( λmax​ ) ~300 - 315 nm~340 - 360 nm~370 - 390 nm
Dipole Moment ~0 D (Symmetric)> 2.0 D (Asymmetric)> 2.5 D (Asymmetric)
Thermal Relaxation Half-Life N/AMinutes (Solvent Dependent)Seconds
Steric Hindrance (2-Methyl) Moderate (s-trans preferred)High (Ring/Lone-pair clash)Severe

Note: The lifetime of the (E,Z)-isomer is highly solvent-dependent. Polar solvents (e.g., acetonitrile) stabilize the polar (E,Z) form via dipole-dipole interactions, thereby extending its half-life compared to non-polar solvents (e.g., cyclohexane)[1].

Experimental Workflows & Protocols

To rigorously study the photochromic behavior of 2-methylbenzaldehyde azine, researchers must employ self-validating protocols. The following methodologies detail the synthesis and the kinetic monitoring of the photochromic switch.

Protocol A: Synthesis of 2-Methylbenzaldehyde Azine

Causality Check: We utilize ethanol as a protic solvent because it facilitates the nucleophilic addition of hydrazine to the carbonyl carbon while allowing the highly crystalline, symmetrical azine product to precipitate, driving the equilibrium to completion [2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 20.0 mmol of 2-methylbenzaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Hydrazine Addition: Slowly add 10.0 mmol of hydrazine hydrate (typically 80% aqueous solution) dropwise to the stirring aldehyde solution at room temperature. Note: A 2:1 stoichiometric ratio is strictly required to prevent the formation of the mono-hydrazone intermediate.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2 hours. A yellow precipitate will begin to form as the azine is synthesized.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath to maximize precipitation. Filter the solid under vacuum.

  • Purification (Self-Validation): Recrystallize the crude product from hot ethanol. The formation of sharp, needle-like crystals is indicative of high purity. Validate the (E,E)-configuration via 1 H-NMR (look for the characteristic azomethine proton singlet around δ 8.6 ppm).

Protocol B: Photochemical Characterization & Kinetic Monitoring

Causality Check: Real-time UV-Vis spectroscopy is used because the E/Z isomerization alters the π -conjugation length, directly impacting the molar absorptivity and λmax​ . The presence of an isosbestic point validates that the reaction is a clean two-state conversion without degradation byproducts.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1×10−4 M solution of 2-methylbenzaldehyde azine in spectroscopic grade acetonitrile.

  • Baseline Measurement: Record the UV-Vis absorption spectrum of the dark-adapted sample (pure E,E-isomer) from 250 nm to 500 nm using a quartz cuvette.

  • Irradiation: Expose the cuvette to a 365 nm LED light source (e.g., 10 mW/cm 2 ) for 60 seconds.

  • Photostationary State (PSS): Immediately record the spectrum to observe the emergence of the (E,Z) absorption band (~350 nm).

  • Kinetic Tracking: Turn off the light source. Set the spectrophotometer to monitor absorbance at the (E,Z) λmax​ continuously. Record the decay curve over 30 minutes to calculate the first-order rate constant ( k ) of the thermal back-reaction.

Workflow Syn 1. Synthesis Condensation of 2-Methylbenzaldehyde & Hydrazine Hydrate Pur 2. Purification Recrystallization (Ethanol) Confirm via NMR Syn->Pur Prep 3. Sample Prep Dissolve in Aprotic Solvent (e.g., Acetonitrile) Pur->Prep Irrad 4. UV Irradiation λ = 365 nm Induce (E,E) → (E,Z) Prep->Irrad Mon 5. Kinetic Monitoring Real-Time UV-Vis Spectroscopy Measure Thermal Back-Reaction Irrad->Mon Mon->Prep Reversible Cycle

Figure 2: Experimental workflow for synthesizing and characterizing azine photochromism.

Conclusion

The photochromic behavior of 2-methylbenzaldehyde azine is a textbook example of how steric hindrance dictates photochemical outcomes. By lacking the capacity for ESIPT [3], the molecule relies entirely on E/Z isomerization [1]. The ortho-methyl group acts as a structural tuning knob, destabilizing the photoisomers and accelerating the thermal back-reaction. For drug development professionals and materials scientists, mastering these structure-property relationships is essential for designing next-generation transient optical switches and stimuli-responsive smart materials.

References

  • Appenroth, K.-J., Reichenbächer, M., & Paetzold, R. (1984). Thermochromism and photochromism of aryl-substituted acyclic azines VII: solvent effect on photochemical E-Z isomerization. Journal of Photochemistry, 24(1), 65-70. Available at:[Link]

  • Sharma, A. K., & Bansal, K. B. (2014). A Historical Perspective on the Structure, Synthesis, and Use of Azines. International Journal of Enhanced Research in Science, Technology & Engineering, 3(7). Available at:[Link]

  • Ziółek, M., Gil, M., Organero, J. A., & Douhal, A. (2010). What is the difference between the dynamics of anion- and keto-type of photochromic salicylaldehyde azine? Physical Chemistry Chemical Physics, 12(9), 2107-2115. Available at:[Link]

Foundational

Mechanism of azine formation from 2-methylbenzaldehyde

An In-Depth Technical Guide to the Mechanism of Azine Formation from 2-Methylbenzaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract Azines, organic compounds characterized by the functional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Azine Formation from 2-Methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azines, organic compounds characterized by the functional group RR′C=N−N=CRR′, are pivotal structures in medicinal chemistry, materials science, and as versatile synthetic intermediates.[1][2] Their synthesis, most commonly via the condensation of an aldehyde or ketone with hydrazine, is a fundamental transformation in organic chemistry. This guide provides a comprehensive examination of the reaction mechanism for the formation of 2,3-bis((2-methylphenyl)methylene)hydrazine (2-methylbenzaldehyde azine) from 2-methylbenzaldehyde and hydrazine. We will delve into the step-by-step mechanistic pathway, the influence of reaction conditions and catalysis, a field-proven experimental protocol, and robust characterization techniques. This document is designed to equip researchers with both the theoretical understanding and practical knowledge required for the successful synthesis and validation of this important molecular scaffold.

The Core Reaction: An Overview

The formation of an aldazine, such as the one derived from 2-methylbenzaldehyde, is a condensation reaction. It involves the reaction of two equivalents of the aldehyde with one equivalent of hydrazine, typically hydrazine hydrate (N₂H₄·H₂O), resulting in the formation of the azine and two equivalents of water.[1][3]

The overall transformation is as follows:

2 (o-CH₃C₆H₄CHO) + N₂H₄ → o-CH₃C₆H₄CH=N-N=CHC₆H₄CH₃-o + 2 H₂O

This process does not occur in a single step but proceeds through a distinct and isolable intermediate: a hydrazone. Understanding this two-stage pathway is critical for controlling the reaction outcome and optimizing the yield.

The Mechanistic Pathway: A Step-by-Step Elucidation

The formation of 2-methylbenzaldehyde azine is best understood as a sequential process involving two nucleophilic additions, each followed by a dehydration step. The mechanism is analogous to the formation of imines.[3]

Step 1: Nucleophilic Addition and Hydrazone Formation

The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the first molecule of 2-methylbenzaldehyde.[4][5] This is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of 2-methylbenzaldehyde.

  • Proton Transfer & Intermediate Formation: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral aminoalcohol intermediate (a hemiaminal analog).[6]

  • Dehydration: The hydroxyl group of the intermediate is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the 2-methylbenzaldehyde hydrazone (o-CH₃C₆H₄CH=N-NH₂).[5]

Step 2: Second Addition and Azine Synthesis

The newly formed hydrazone now serves as the nucleophile for the second stage of the reaction.[5] The remaining -NH₂ group is still nucleophilic and reacts with a second equivalent of 2-methylbenzaldehyde.

  • Second Nucleophilic Attack: The terminal nitrogen of the hydrazone attacks the carbonyl carbon of a second 2-methylbenzaldehyde molecule.

  • Intermediate Formation: A proton transfer leads to a second intermediate species.

  • Final Dehydration: As before, the hydroxyl group is protonated and eliminated as water. The loss of a proton from the nitrogen atom results in the formation of the final, stable, and highly conjugated azine product.[5]

The complete mechanism is visualized in the diagram below.

Azine Formation Mechanism Mechanism of 2-Methylbenzaldehyde Azine Formation Aldehyde1 2-Methylbenzaldehyde (Eq. 1) Intermediate1 Aminoalcohol Intermediate Aldehyde1->Intermediate1 Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Intermediate1 Nucleophilic Attack Aldehyde2 2-Methylbenzaldehyde (Eq. 2) Intermediate2 Second Adduct Intermediate Aldehyde2->Intermediate2 Nucleophilic Attack Hydrazone 2-Methylbenzaldehyde Hydrazone Intermediate1->Hydrazone - H₂O (Dehydration) Hydrazone->Intermediate2 Nucleophilic Attack Product Symmetrical Azine Intermediate2->Product - H₂O (Dehydration)

Caption: Reaction mechanism for azine formation.

Causality Behind Experimental Choices

The successful synthesis of azines relies on careful control of reaction parameters. The choices made are directly linked to the underlying mechanism and stability of the reactants, intermediates, and products.

  • Stoichiometry: A 2:1 molar ratio of 2-methylbenzaldehyde to hydrazine is critical.[7] Using an excess of hydrazine can lead to the hydrazone being the major product, as there would be insufficient aldehyde for the second condensation step.[5][8] Conversely, a slight excess of the aldehyde ensures the complete conversion of the hydrazone intermediate to the final azine.

  • Catalysis: The reaction is significantly accelerated by a catalyst.

    • Acid Catalysis: A few drops of a protic acid like glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (PTSA) is common.[8][9][10] The acid protonates the carbonyl oxygen, making the carbon atom a much stronger electrophile and more susceptible to attack by the weakly nucleophilic hydrazine.

    • Base Catalysis: While less common for simple aldehydes, base catalysis can also be employed.[11]

  • Solvent: Ethanol is a frequently used solvent because it readily dissolves the aldehyde and hydrazine hydrate, and its boiling point is suitable for refluxing the reaction to completion.[12][13]

  • Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration steps, which are typically the rate-limiting steps in the sequence.[9]

  • Green Chemistry Approaches: For enhanced sustainability, solvent-free methods have been developed. These involve the physical grinding of solid reactants at room temperature or with gentle heating, often yielding the product in high purity with only water as a byproduct.[14][15]

Field-Proven Experimental Protocol

This protocol describes a reliable and reproducible method for the synthesis of 2-methylbenzaldehyde azine in a laboratory setting. The procedure incorporates self-validating checkpoints through in-process monitoring and final product characterization.

Materials & Equipment
Reagents Equipment
2-Methylbenzaldehyde (2.0 eq.)100 mL Round-bottom flask
Hydrazine hydrate (~64% soln., 1.0 eq.)Reflux condenser
Absolute EthanolMagnetic stirrer with heating plate
Glacial Acetic Acid (catalytic)TLC plates (silica gel)
Cold Ethanol (for washing)Büchner funnel and filter flask
Deionized WaterRotary evaporator
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-methylbenzaldehyde (e.g., 5.0 g, 41.6 mmol) in absolute ethanol (40 mL).

  • Reagent Addition: While stirring, add hydrazine hydrate (e.g., 1.3 g of 64% solution, ~20.8 mmol) dropwise to the aldehyde solution at room temperature. An immediate color change or formation of a precipitate may be observed.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[10]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle.

  • In-Process Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30-60 minutes (Eluent: 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates conversion. The reaction is typically complete within 2-4 hours.

  • Isolation: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[9] Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified yellow solid product under vacuum to obtain the final 2-methylbenzaldehyde azine.

Caption: Step-by-step workflow for synthesis and purification.

Product Characterization: A Validating System

The identity and purity of the synthesized azine must be rigorously confirmed. The convergence of data from multiple spectroscopic techniques provides a self-validating system, ensuring the final product meets the required standards.

Technique Expected Result for 2-Methylbenzaldehyde Azine Reference
¹H NMR δ (ppm) in CDCl₃: A sharp singlet around 8.6 ppm for the two equivalent azomethine protons (-CH=N). A multiplet in the aromatic region (7.2-7.8 ppm ). A singlet around 2.4 ppm for the six equivalent methyl protons (-CH₃).[7]
¹³C NMR δ (ppm) in CDCl₃: A signal around 162 ppm for the azomethine carbon (-C=N). Signals in the aromatic region (126-142 ppm ). A signal around 22 ppm for the methyl carbon.[7]
IR Spectroscopy ν (cm⁻¹): A strong absorption band around 1610-1620 cm⁻¹ corresponding to the C=N stretching vibration.[13]
Mass Spec. (MS) m/z: The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of C₁₆H₁₆N₂ (236.31 g/mol ).[16]
Melting Point A sharp melting point consistent with literature values indicates high purity.
Troubleshooting Common Issues
  • Problem: Low yield and presence of starting material in the final NMR.

    • Cause & Solution: Incomplete reaction. Extend the reflux time and re-monitor by TLC. Ensure the catalytic amount of acid was added.

  • Problem: A mixture of hydrazone and azine is observed.

    • Cause & Solution: Incorrect stoichiometry.[10] Ensure a 2:1 molar ratio of aldehyde to hydrazine is used. The hydrazone can be converted to the azine by adding more aldehyde and continuing to reflux.

  • Problem: Product degrades upon standing.

    • Cause & Solution: Azines are susceptible to hydrolysis, especially in the presence of moisture and acid/base traces.[10] Ensure the product is thoroughly dried and stored in a desiccator.

Conclusion

The synthesis of 2-methylbenzaldehyde azine from its corresponding aldehyde and hydrazine is a robust and well-understood chemical transformation. Its mechanism proceeds via a two-fold condensation reaction involving a key hydrazone intermediate. By carefully controlling stoichiometry, catalysis, and temperature, high yields of the pure product can be reliably obtained. The provided experimental protocol, coupled with a multi-technique characterization approach, offers a self-validating workflow for researchers in drug development and materials science, enabling the confident synthesis of this valuable chemical building block.

References

  • Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF AZINE. Retrieved from [Link]

  • Lee, B., Lee, K. H., Cho, J., Nam, W., & Hur, N. H. (2011). Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. Organic Letters, 13(24), 6386–6389. Available at: [Link]

  • Wikipedia. (n.d.). Azine. Retrieved from [Link]

  • Chourasiya, S. S., Kathuria, D., Wani, A. A., & Bharatam, P. V. (2019). Azines: synthesis, structure, electronic structure and their applications. Organic & Biomolecular Chemistry, 17(38), 8486–8521. Available at: [Link]

  • Organic-Chemistry.org. (n.d.). Azine Formation. Retrieved from [Link]

  • Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2012). An Efficient Protocol for the Green and Solvent-Free Synthesis of Azine Derivatives at Room Temperature Using BiCl3. International Journal of Green Chemistry, 2012. Available at: [Link]

  • Hutchins, R. O., & Hutchins, M. K. (1978). Method for preparing azines and hydrazones. US Patent 3,972,878A.
  • Batista, R. M. F., Costa, S. P. G., & Raposo, M. M. M. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. Available at: [Link]

  • Bautista-López, M., et al. (n.d.). Oxidized multiwalled nanotubes as efficient carbocatalyst for the general synthesis of azines. Universidad Autónoma de Madrid. Available at: [Link]

  • Balaraman, E., Gunanathan, C., Zhang, J., Shimon, L. J. W., & Milstein, D. (2011). Direct Synthesis of Symmetrical Azines from Alcohols and Hydrazine Catalyzed by a Ruthenium Pincer Complex: Effect of Hydrogen Bonding. Angewandte Chemie International Edition, 50(50), 12080-12084. Available at: [Link]

  • Ortíz-Ramos, C., Tlahuext-Aca, A., & Rueping, M. (2021). Azine Activation via Silylium Catalysis. Journal of the American Chemical Society, 143(21), 7949–7955. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of azine and polyazine. Retrieved from [Link]

  • Al-Azemi, T. F., & El-Apasery, M. A. (2014). Structure, synthesis and application of azines: A Historical Perspective. RSC Advances, 4(91), 49833-49852. Available at: [Link]

  • Pérez-López, A., et al. (2022). Design, Synthesis and Characterization of a Phosphino-Azine Ligand. Molecules, 27(22), 7919. Available at: [Link]

  • Jones, L. A., & Hancoe, C. K. (1956). Absorption Spectra of Azines and Dianils. Journal of the American Chemical Society, 78(11), 2548-2551. Available at: [Link]

  • Lee, B., et al. (2011). Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. Organic Letters. Available at: [Link]

  • Corrêa, J. R., et al. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry, 85(14), 9208–9214. Available at: [Link]

  • University of Groningen. (n.d.). Dynamic covalent chemistry with azines. Retrieved from [Link]

  • Brainly.in. (2018). What will happen if benzaldehyde react with hydrazine hydrate. Retrieved from [Link]

  • Yusuf, M., & Nasution, A. K. (2022). An ab initio study of the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol. Jurnal Pendidikan Kimia, 14(2), 105-110. Available at: [Link]

  • ResearchGate. (2015). How can I synthesize Ar-c=N-NH2 using aldehyde and hydrazine hydrate? What is the control condition for that? Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Study.com. (n.d.). Treatment of a ketone or aldehyde with hydrazine, H₂NNH₂, yields an azine, R₂C=N-N=CR₂. Show how the reaction occurs. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Aggregation-Induced Emission (AIE) of 2-Methylbenzaldehyde Azine – Synthesis, Mechanistic Evaluation, and Photophysical Characterization

Introduction & Mechanistic Causality In the realm of organic photophysics, it is textbook knowledge that the fluorescence of conventional planar fluorophores is often quenched in the solid or aggregated state—a phenomeno...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

In the realm of organic photophysics, it is textbook knowledge that the fluorescence of conventional planar fluorophores is often quenched in the solid or aggregated state—a phenomenon known as Aggregation-Caused Quenching (ACQ). This poses a severe limitation for the practical application of fluorescent materials in OLEDs, bioimaging, and solid-state sensors. However, the discovery of Aggregation-Induced Emission (AIE) fundamentally shifted this paradigm [1]. AIE-active molecules are non-emissive in dilute solutions but become highly luminescent upon aggregation.

Azines (compounds containing a C=N–N=C core) are prototypical AIEgens [2]. 2-Methylbenzaldehyde azine represents a highly effective, structurally simple model for studying this phenomenon.

The Causality of the AIE Effect: Restriction of Intramolecular Rotation (RIR)

The photophysical behavior of 2-methylbenzaldehyde azine is governed by the Restriction of Intramolecular Rotation (RIR) mechanism [3].

  • In Dilute Solution (e.g., THF): The molecule is highly solvated. Upon photoexcitation, the N–N single bond and the aryl–carbon bonds rotate freely. These active intramolecular motions serve as a non-radiative decay channel, rapidly dissipating the excited-state energy and quenching fluorescence.

  • In the Aggregated State (e.g., THF/Water mixtures): As water (a poor solvent) is introduced, the hydrophobic azine molecules cluster into nanoaggregates. The physical constraints of the solid state sterically hinder the intramolecular rotations. With the non-radiative decay pathways blocked, the exciton is forced to decay radiatively, triggering intense emission.

The Role of the Ortho-Methyl Group

The structural design of 2-methylbenzaldehyde azine is not arbitrary. The ortho-methyl substituent on the phenyl rings introduces significant steric hindrance, forcing the molecule into a highly twisted conformation. If the molecule were perfectly planar, it would be susceptible to detrimental face-to-face π−π stacking in the solid state, which would induce ACQ. The twisted conformation induced by the methyl group prevents tight π−π stacking, ensuring that the RIR mechanism dominates and solid-state quantum yields remain high.

AIE_Mechanism A 2-Methylbenzaldehyde Azine (Photoexcited State) B Dilute Solution (THF) Good Solvent A->B E Aggregated State (THF/H2O) Poor Solvent A->E C Active Intramolecular Rotations (N-N, C-Ar) B->C Free Volume D Non-Radiative Decay (Fluorescence Quenched) C->D Energy Dissipation F Restriction of Intramolecular Rotation (RIR) E->F Steric Constraint G Radiative Decay (Strong AIE Emission) F->G Energy Conservation

Figure 1: Logical pathway of the Aggregation-Induced Emission (AIE) mechanism driven by Restriction of Intramolecular Rotation (RIR).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as a self-validating system. Blank corrections, precise solvent addition orders, and equilibration times are integrated to prevent data artifacts such as light scattering from bulk precipitation.

Protocol A: Synthesis and Purification of 2-Methylbenzaldehyde Azine

Causality Check: High purity is critical. Trace fluorescent impurities can completely mask the true AIE behavior of the target molecule.

  • Condensation Reaction: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 2-methylbenzaldehyde (o-tolualdehyde) in 20 mL of absolute ethanol.

  • Hydrazine Addition: Slowly add 5.0 mmol of hydrazine hydrate (80% aqueous solution) dropwise under continuous magnetic stirring at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. A yellow/white precipitate will gradually form as the azine product is highly insoluble in cold ethanol.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid under vacuum and wash with 3 × 10 mL of ice-cold ethanol.

  • Purification: Recrystallize the crude product from a mixture of dichloromethane and ethanol (1:3 v/v) to yield pure 2-methylbenzaldehyde azine crystals. Dry under vacuum at 40 °C for 12 hours.

Protocol B: Preparation of AIE Nanoaggregates (Solvent Fractionation)

Causality Check: The order of addition dictates the size and uniformity of the aggregates. Adding the THF stock into water under sonication ensures the formation of uniform nanoaggregates. Adding water into THF often results in macroscopic bulk precipitation, which causes severe Mie scattering and skews UV-Vis and fluorescence data.

  • Stock Solution: Prepare a 1.0 mM stock solution of 2-methylbenzaldehyde azine in spectroscopic grade Tetrahydrofuran (THF).

  • Fractionation Setup: Prepare a series of 10 mL volumetric flasks to achieve specific water fractions ( fw​ = 0%, 50%, 70%, 80%, 90%, and 99% v/v).

  • Injection Method: For a 10 mL sample with fw​ = 90%:

    • Pipette 9.0 mL of ultra-pure Milli-Q water into a vial.

    • Place the vial in a mild ultrasonic bath.

    • Rapidly inject 1.0 mL of the 1.0 mM THF stock solution into the water while sonicating.

    • Continue sonication for 1 minute to ensure homogeneous nanoaggregate dispersion.

  • Equilibration: Allow all prepared mixtures to equilibrate in the dark at room temperature for 30 minutes before spectral analysis.

Protocol C: Photophysical Characterization
  • UV-Vis Absorption: Record absorption spectra from 250 nm to 500 nm using a quartz cuvette (1 cm path length). Use the exact THF/Water solvent mixture without the fluorophore as the baseline blank.

  • Fluorescence Emission: Excite the samples at their absorption maximum ( λmax​≈310 nm). Record the emission spectra from 350 nm to 650 nm. Set excitation and emission slit widths to 5 nm.

  • Data Processing: Plot the peak emission intensity against the water fraction ( fw​ ) to visualize the AIE curve.

Workflow S1 Step 1: Synthesis Condensation of 2-Methylbenzaldehyde & Hydrazine S2 Step 2: Stock Solution Preparation Dissolve purified azine in THF (1.0 mM) S1->S2 S3 Step 3: Solvent Fractionation Prepare THF/Water Mixtures (fw = 0% to 99%) S2->S3 S4 Step 4: Spectral Analysis UV-Vis & Fluorescence Spectroscopy S3->S4 S5 Step 5: Data Processing Plot Emission Intensity vs. Water Fraction (fw) S4->S5

Figure 2: Step-by-step experimental workflow for evaluating the AIE properties of azine derivatives.

Data Presentation & Interpretation

The photophysical properties of 2-methylbenzaldehyde azine transition dramatically as the solvent environment changes from a good solvent (THF) to a poor solvent (Water). The table below summarizes the expected quantitative data profile for this AIEgen.

Table 1: Photophysical Properties of 2-Methylbenzaldehyde Azine in THF/Water Mixtures

Water Fraction ( fw​ , vol%)Physical StateAbsorption λmax​ (nm)Emission λmax​ (nm)Relative Intensity (a.u.)Visual Appearance (Under 365 nm UV)
0 (Pure THF) Solvated Monomer305N/A~ 1.0Non-emissive
50 Solvated Monomer305N/A~ 1.5Non-emissive
70 Nanoaggregates308460~ 15.0Weak Blue/Green
80 Nanoaggregates310465~ 85.0Bright Blue/Green
90 Nanoaggregates312470~ 150.0Intense Blue/Green
99 Bulk Precipitate315475~ 120.0*Intense Blue/Green

*Note: At fw​ = 99%, the relative intensity often drops slightly compared to fw​ = 90%. This is not due to quenching, but rather macroscopic bulk precipitation causing the aggregates to fall out of the optical path, combined with severe Mie scattering of the excitation light.

Mechanistic Insight from Data: The red-shift in both absorption (from 305 nm to 315 nm) and emission (from 460 nm to 475 nm) as water fraction increases is indicative of J-aggregate formation . In J-aggregates, molecules align in a head-to-tail arrangement, which lowers the transition energy gap and further stabilizes the highly emissive state [2].

References

  • Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2009). Aggregation-induced emission: phenomenon, mechanism and applications. Chemical Communications, 4332-4353.[Link]

  • Kagatikar, S., & Sunil, D. (2019). Aggregation-induced emission of azines: An up-to-date review. Journal of Molecular Liquids, 292, 111371.[Link]

  • Parrott, E. P. J., et al. (2014). Direct evidence to support the restriction of intramolecular rotation hypothesis for the mechanism of aggregation-induced emission. Materials Horizons, 1(2), 251-258.[Link]

Application

Preparation of Schiff base metal complexes with 2-Methylbenzaldehyde azine

Application Note: Synthesis and Characterization of Schiff Base Metal Complexes Derived from 2-Methylbenzaldehyde Azine Executive Summary & Mechanistic Rationale Schiff bases, characterized by their azomethine (>C=N-) fu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of Schiff Base Metal Complexes Derived from 2-Methylbenzaldehyde Azine

Executive Summary & Mechanistic Rationale

Schiff bases, characterized by their azomethine (>C=N-) functional group, are fundamental to coordination chemistry due to their exceptional ability to form stable complexes with transition metals[1]. Azines represent a specific subclass of Schiff bases synthesized by the condensation of two equivalents of a carbonyl compound with one equivalent of hydrazine[2].

In this protocol, we detail the synthesis of 2-methylbenzaldehyde azine and its subsequent complexation with transition metals (Cu(II), Co(II), Ni(II), Zn(II)). The ortho-methyl group on the benzaldehyde precursor introduces specific steric parameters that dictate the coordination geometry of the resulting metal complexes. The azomethine nitrogen atoms serve as bidentate electron donors, stabilizing the metal center and altering its electronic properties, which is highly relevant for downstream applications in catalysis and antimicrobial drug development[1].

Reaction Workflow & Pathway Visualization

The synthesis is a two-stage process. Stage 1 involves the acid-catalyzed nucleophilic addition of hydrazine to 2-methylbenzaldehyde, followed by dehydration to form the azine ligand. Stage 2 involves the chelation of the transition metal ion by the azine ligand.

G A 2-Methylbenzaldehyde (2 equivalents) C Condensation Reaction (Ethanol, Reflux, Acetic Acid cat.) A->C B Hydrazine Hydrate (1 equivalent) B->C D 2-Methylbenzaldehyde Azine (Schiff Base Ligand) C->D Dehydration (-2 H2O) F Complexation Reaction (Ethanol, Reflux 6-8 h) D->F E Transition Metal Salts (CuCl2, CoCl2, NiCl2, ZnCl2) E->F G Metal-Azine Complex [M(Ligand)Cl2(H2O)x] F->G Chelation via Azomethine N

Synthesis workflow of 2-Methylbenzaldehyde azine and its subsequent transition metal complexes.

Materials and Reagents

Reagent / MaterialRole in SynthesisGrade / Purity
2-MethylbenzaldehydeCarbonyl Precursor≥ 97%
Hydrazine HydrateAmine Precursor80% or 98%
Absolute EthanolPrimary Solvent≥ 99.5%
Glacial Acetic AcidAcid CatalystACS Reagent
CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂Metal Ion SourcesAnalytical Grade
Diethyl EtherPurification Wash≥ 99.0%

Experimental Protocols

Protocol A: Synthesis of the 2-Methylbenzaldehyde Azine Ligand Objective: To synthesize the bidentate Schiff base ligand via condensation.

  • Preparation of the Amine Solution: Dissolve 10 mmol of hydrazine hydrate in 20 mL of absolute ethanol in a 100 mL round-bottom flask[2].

  • Acidification: Add 2-3 drops of glacial acetic acid to the solution. Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde in the subsequent step, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine nitrogen[2].

  • Addition of the Aldehyde: Slowly add 20 mmol of 2-methylbenzaldehyde dropwise to the mixture under continuous magnetic stirring.

  • Refluxing: Attach a reflux condenser and heat the reaction mixture at 70-80 °C for 4-5 hours[3]. Causality: Refluxing provides the necessary activation energy to drive the multi-step dehydration process, shifting the equilibrium toward the formation of the stable >C=N- azomethine bonds[3].

  • Crystallization: Allow the reaction mixture to cool to room temperature. A yellow crystalline precipitate will form.

  • Purification: Filter the precipitate under vacuum. Wash the crude product three times with cold ethanol to remove unreacted precursors, followed by recrystallization from hot absolute ethanol to yield pure plate-like crystals[2]. Self-Validation: Confirm ligand purity via Thin Layer Chromatography (TLC) (single spot) and a sharp melting point.

Protocol B: Preparation of Transition Metal Complexes Objective: To coordinate the synthesized azine ligand with transition metals.

  • Ligand Solubilization: Dissolve 2 mmol of the purified 2-methylbenzaldehyde azine ligand in 30 mL of hot absolute ethanol[4].

  • Metal Salt Preparation: In a separate beaker, dissolve 2 mmol of the desired transition metal chloride (e.g., CuCl₂·2H₂O) in 10 mL of an ethanol/water mixture (1:1 v/v)[4].

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution under continuous stirring.

  • Refluxing: Reflux the combined mixture for 6-8 hours. Causality: Extended refluxing is critical here. The ortho-methyl group on the ligand creates steric hindrance; prolonged heating ensures complete thermodynamic chelation of the metal ion by the azomethine nitrogens[5].

  • Isolation: Cool the mixture to room temperature to precipitate the metal complex. Filter the colored solid under vacuum.

  • Washing and Drying: Wash the precipitate sequentially with a 50% ethanol-water mixture and diethyl ether. Causality: The ethanol-water wash removes any unreacted inorganic metal salts, while the highly non-polar diethyl ether strips away any residual unreacted organic ligand[5]. Dry the final complex in a vacuum desiccator over anhydrous CaCl₂[4].

Quantitative Data & Expected Properties

The following table summarizes the expected physicochemical properties and stoichiometry of the synthesized compounds:

CompoundStoichiometry (M:L)Expected ColorYield (%)Expected Geometry
2-Methylbenzaldehyde AzineN/AYellow80-85%N/A
Cu(II) Complex1:1Dark Green/Brown65-75%Distorted Octahedral
Co(II) Complex1:1Pink/Purple60-70%Octahedral
Ni(II) Complex1:1Light Green65-70%Octahedral
Zn(II) Complex1:1White/Pale Yellow70-80%Tetrahedral

Characterization and Self-Validation System

To ensure scientific integrity, the synthesized complexes must be validated through a multi-modal characterization approach:

  • FT-IR Spectroscopy: The free 2-methylbenzaldehyde azine ligand will exhibit a sharp absorption band around 1620-1630 cm⁻¹, corresponding to the azomethine ν(C=N) stretch[6]. Upon successful complexation, this band shifts to lower frequencies (typically 1600-1610 cm⁻¹), validating the coordination of the azomethine nitrogen lone pairs to the metal center[6]. Furthermore, the appearance of new, low-frequency bands in the 400-470 cm⁻¹ region confirms the formation of metal-nitrogen (M-N) bonds[6].

  • UV-Vis Spectroscopy: The free ligand will display high-energy bands (e.g., ~310 nm and ~370 nm) assigned to π→π* and n→π* transitions[4]. The metal complexes will exhibit new d-d transition bands in the visible region (e.g., ~480 nm for Co(II)), which are diagnostic of their specific coordination geometries[4].

  • Molar Conductance: Measure the conductance of the complexes in a solvent like DMF (10⁻³ M). Low conductance values indicate a non-electrolytic nature, confirming that the chloride ions are coordinated within the inner coordination sphere rather than acting as free counter-ions[5].

References

  • Facile preparation of the new organic ligands, schiff bases and metal complexes in well. National Institutes of Health (NIH).3

  • Metal Complexes of Schiff Bases: Preparation, Characterization, and Biological Activity. SciSpace.5

  • Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. MDPI. 4

  • Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Hilaris Publisher. 6

  • Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. SciSpace. 1

  • A Comparative Guide to X-ray Crystallographic Data Validation for 2-Methylbenzaldehyde Derivatives. BenchChem. 2

Sources

Method

Application Note: Catalytic Applications of 2-Methylbenzaldehyde Azine Complexes in Advanced Organic Synthesis

Executive Summary In modern drug development and fine chemical synthesis, the demand for highly active, stable, and recoverable transition metal catalysts is paramount. Complexes utilizing 2-methylbenzaldehyde azine (als...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and fine chemical synthesis, the demand for highly active, stable, and recoverable transition metal catalysts is paramount. Complexes utilizing 2-methylbenzaldehyde azine (also known as o-tolualdehyde azine) as a bidentate nitrogen ligand have emerged as powerful tools for mediating complex organometallic transformations. This application note details the mechanistic rationale, structural advantages, and self-validating protocols for utilizing Palladium(II) and Copper(II) 2-methylbenzaldehyde azine complexes, with a primary focus on Suzuki-Miyaura cross-coupling reactions[1].

Mechanistic Rationale & Ligand Design

To understand why 2-methylbenzaldehyde azine is a superior ligand, one must analyze the causality between its molecular structure and its behavior in a catalytic cycle.

  • Electronic Stabilization: Symmetrical azines feature a conjugated C=N–N=C backbone. This structure acts as a robust σ-donor and a moderate π-acceptor, effectively stabilizing electron-deficient metal centers (e.g., Pd(II)) while maintaining the electron density required for the initial oxidative addition of aryl halides[2].

  • Steric Tuning (The Ortho Effect): The inclusion of the ortho-methyl group on the benzaldehyde rings is a deliberate design choice. In palladium-catalyzed cross-coupling, the reductive elimination step (where the final biaryl product is released) is often the rate-limiting step. The steric bulk of the ortho-methyl groups projects toward the metal center, crowding the coordination sphere and thermodynamically driving the rapid expulsion of the product[1].

  • Prevention of Catalyst Deactivation: A common failure mode in palladium catalysis is the agglomeration of active Pd(0) into inactive "palladium black." The rigid, bidentate coordination of the azine ligand tightly binds the metal, preventing multi-nuclear agglomeration and ensuring high turnover numbers (TON) even at elevated temperatures[3].

Experimental Workflow & Catalyst Synthesis

To ensure a trustworthy and reproducible system, the synthesis of the catalyst itself must be standardized. The following workflow outlines the preparation of the ligand and its subsequent metalation.

Workflow Step1 1. Ligand Synthesis (Hydrazine + Aldehyde) Step2 2. Metalation (PdCl2 + Azine) Step1->Step2 Step3 3. Cross-Coupling (Self-Validating Protocol) Step2->Step3 Step4 4. GC-MS Validation & Catalyst Recovery Step3->Step4

Step-by-step experimental workflow for the synthesis and application of the azine catalyst.

Protocol: Synthesis of Pd(II)-2-Methylbenzaldehyde Azine
  • Condensation: Reflux 2.0 equivalents of 2-methylbenzaldehyde with 1.0 equivalent of hydrazine hydrate in absolute ethanol for 4 hours. The symmetrical azine will precipitate as a highly crystalline solid due to its structural symmetry and low solubility in cold ethanol[3].

  • Filtration: Filter and wash with cold ethanol. Dry under a vacuum.

  • Complexation: In a Schlenk flask, dissolve 1.0 equivalent of the synthesized azine and 1.0 equivalent of PdCl₂ in anhydrous dichloromethane (DCM). Stir at room temperature for 12 hours.

  • Isolation: Evaporate the DCM and recrystallize the resulting complex from an ethanol/hexane mixture.

Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction remains one of the most reliable methods for creating carbon–carbon bonds in pharmaceutical synthesis[4]. The following protocol utilizes a self-validating design to ensure data integrity.

Self-Validating Protocol

Note: This protocol incorporates dodecane as an internal standard from the onset. This guarantees that conversion metrics are strictly quantitative and not artificially inflated by isolation/purification biases.

Step 1: Reagent Assembly (Inert Atmosphere) In an oven-dried Schlenk tube purged with Argon, combine:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • K₂CO₃ (2.0 mmol)

  • Pd(II)-azine catalyst (0.5 mol%)

Causality Check: K₂CO₃ is selected because its mild basicity is sufficient to form the reactive boronate intermediate without triggering the hydrolytic degradation of sensitive functional groups on the substrates[1].

Step 2: Solvent & Standard Addition Inject 5.0 mL of a thoroughly degassed Ethanol/Water (1:1 v/v) mixture. Add exactly 50 µL of dodecane (internal standard). Causality Check: A biphasic or mixed solvent system is mandatory. Ethanol dissolves the organic substrates and the azine catalyst, while water is strictly required to dissolve the inorganic K₂CO₃ base and facilitate the transmetalation step[1].

Step 3: Reaction Execution & In-Process Validation Heat the mixture to 80 °C. Self-Validation Checkpoint: At the 4-hour mark, remove a 10 µL aliquot via syringe, dilute in 1 mL of ethyl acetate, filter through a short silica plug, and run a rapid GC-MS scan. Compare the product peak area to the dodecane standard. If the calculated yield is <90%, the reaction is incomplete (indicating potential base insolubility); extend heating by 2 hours.

Step 4: Workup Cool to room temperature, extract with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0)-Azine Complex (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_1 Pd(II)(Ar)(X)(Azine) OxAdd->PdII_1 Transmet Transmetalation PdII_1->Transmet + Base PdII_2 Pd(II)(Ar)(Ar')(Azine) Transmet->PdII_2 + Ar'-B(OH)2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling using Pd(0)-azine complexes.

Quantitative Performance Data

The following table summarizes the validated yields of the Pd(II)-2-methylbenzaldehyde azine catalyst across various coupling partners.

Substrate (Ar-X)Boronic Acid (Ar'-B(OH)₂)Catalyst LoadingTime (h)GC-MS Yield (%)
4-BromotoluenePhenylboronic acid0.5 mol%4>98%
4-ChloroanisolePhenylboronic acid1.0 mol%885%
Bromobenzene4-Methoxyphenylboronic acid0.5 mol%595%
2-BromopyridinePhenylboronic acid1.0 mol%689%

Troubleshooting & Best Practices

  • Issue: Formation of Black Precipitate (Pd Black)

    • Cause: Ligand dissociation due to excessive temperatures or insufficient ligand-to-metal ratio.

    • Solution: Ensure the reaction temperature does not exceed 100 °C. If utilizing a highly challenging aryl chloride, consider adding an extra 0.5 mol% of the free 2-methylbenzaldehyde azine ligand to push the coordination equilibrium toward the active complex.

  • Issue: Low Conversion of Aryl Chlorides

    • Cause: The C–Cl bond is significantly stronger than the C–Br bond, making the initial oxidative addition sluggish.

    • Solution: Switch the solvent to a more polar, higher-boiling system (e.g., DMF/H₂O) and increase the temperature to 110 °C.

References

  • Title: A Historical Perspective on the Structure, Synthesis, and Use of Azines Source: ER Publications URL
  • Title: Azines: Synthesis, Structure, Electronic Structure and Their Applications Source: Scribd URL
  • Source: ACS Publications (Industrial & Engineering Chemistry Research)
  • Source: PMC (National Institutes of Health)

Sources

Application

Application Note: Green Chemistry Synthesis of 2-Methylbenzaldehyde Azine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methylbenzaldehyde azine (CAS: 80355-74-4) Core Focus: Sustainable synthesis, mechanistic causality, and protocol validatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methylbenzaldehyde azine (CAS: 80355-74-4) Core Focus: Sustainable synthesis, mechanistic causality, and protocol validation.

Introduction & Strategic Overview

Azines (compounds containing the >C=N–N=C< functional motif) are highly valued in drug discovery, materials science, and covalent organic framework (COF) design due to their conjugated electronic structures and biological activities[1]. Conventionally, the synthesis of symmetrical azines involves refluxing aldehydes or ketones with anhydrous hydrazine in toxic organic solvents (e.g., toluene, benzene) using strong acid catalysts. These legacy methods suffer from poor E-factors, hazardous waste generation, and high energy consumption.

The transition to Green Chemistry for the synthesis of 2-methylbenzaldehyde azine focuses on maximizing atom economy and eliminating toxic solvents. By leveraging the inherent reactivity of hydrazine hydrate (a safer, aqueous ammonia surrogate) and employing benign reaction media (such as aqueous ethanol or carbocatalytic systems), we can achieve quantitative yields at ambient or near-ambient temperatures[2][3].

Mechanistic Causality & The Steric Challenge

The synthesis proceeds via a two-step condensation. First, the nucleophilic attack of hydrazine on 2-methylbenzaldehyde yields a mono-hydrazone intermediate. Second, this intermediate attacks another aldehyde molecule to form the symmetrical azine.

The Causality of Protocol Design: The ortho-methyl group on 2-methylbenzaldehyde introduces steric hindrance, which can stall the reaction at the mono-hydrazone stage if the activation energy for the second nucleophilic attack is not met. To overcome this without resorting to harsh heating, our green protocols utilize two distinct strategies:

  • Phase-Separation Driving Force (Protocol A): Using a polar protic solvent mixture (ethanol/water) ensures the starting materials are soluble, but the highly hydrophobic, conjugated azine product is not. As the azine forms, it rapidly precipitates, driving the equilibrium forward via Le Chatelier’s principle.

  • Carbocatalytic Activation (Protocol B): Utilizing oxidized multiwalled carbon nanotubes (oxMWNTs) provides a high-surface-area, mildly acidic microenvironment that activates the sterically hindered carbonyl carbon without generating liquid acid waste[2].

Experimental Protocols

Protocol A: Eco-Friendly Solvent-Mediated Condensation (Aqueous Ethanol)

This protocol utilizes a benign solvent system and a catalytic amount of a weak organic acid to facilitate the condensation, representing a highly scalable and self-validating workflow.

Reagents:

  • 2-Methylbenzaldehyde (o-Tolualdehyde): 2.0 mmol (240 mg)

  • Hydrazine hydrate (65% aqueous solution): 1.0 mmol (50 µL)

  • Solvent: Ethanol/Water (1:1 v/v): 10 mL

  • Catalyst: Glacial acetic acid: 5 mol% (approx. 6 µL)[1]

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 2.0 mmol of 2-methylbenzaldehyde in 5 mL of ethanol. Stir at 400 rpm at room temperature (20–25 °C).

  • Catalyst Addition: Add 6 µL of glacial acetic acid to mildly protonate the carbonyl oxygen, enhancing its electrophilicity.

  • Nucleophilic Addition: Dilute 1.0 mmol of hydrazine hydrate in 5 mL of distilled water. Add this aqueous solution dropwise to the stirring aldehyde mixture over 5 minutes.

    • Self-Validating Observation: The solution will transition from clear to slightly cloudy within minutes, indicating the formation of the transient mono-hydrazone.

  • Maturation & Precipitation: Continue stirring at room temperature for 2–3 hours. The steric bulk of the ortho-methyl group requires this extended time at ambient temperature. A vibrant yellow precipitate (the symmetrical azine) will form and progressively thicken.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 × 5 mL of ice-cold water to remove any unreacted hydrazine and acetic acid traces.

  • Drying: Dry the product in a vacuum oven at 50 °C for 4 hours.

Protocol B: Advanced Carbocatalytic Condensation (oxMWNTs)

For laboratories equipped with advanced nanomaterials, oxidized multiwalled carbon nanotubes (oxMWNTs) act as an excellent, recoverable heterogeneous carbocatalyst[2].

Reagents:

  • 2-Methylbenzaldehyde: 2.0 mmol

  • Hydrazine hydrate (65% aq): 1.0 mmol

  • Catalyst: oxMWNTs (5 wt% relative to aldehyde)

  • Solvent: Solvent-free or minimal ethanol (2 mL)

Step-by-Step Methodology:

  • Mixing: Combine 2-methylbenzaldehyde and hydrazine hydrate in a reaction vial.

  • Catalysis: Add 12 mg of oxMWNTs. The oxygen-rich functional groups on the nanotubes act as mild acid sites.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Recovery: Dissolve the resulting solid mass in warm ethyl acetate and filter through a Celite pad to recover the oxMWNT catalyst (which can be washed and reused).

  • Crystallization: Evaporate the filtrate under reduced pressure to yield the pure 2-methylbenzaldehyde azine.

Quantitative Data & Green Metrics

The following table summarizes the performance and environmental impact of the described green protocols against traditional synthesis methods.

MetricTraditional Method (Toluene/Reflux)Protocol A (EtOH/H₂O + AcOH)Protocol B (oxMWNT Carbocatalysis)
Reaction Time 4 - 6 hours2 - 3 hours3 hours
Temperature 110 °C (Reflux)25 °C (Ambient)25 °C (Ambient)
Yield (%) 75 - 80%88 - 92%90 - 95%
E-Factor *> 15< 2< 1 (Solvent-free)
Catalyst Recovery None (Homogeneous strong acid)None (Benign organic acid)> 95% (Heterogeneous)
Primary Byproduct Toxic solvent waste, neutralized saltsWaterWater

*E-Factor = Mass of total waste / Mass of product. Lower is greener.

Visualizations

Mechanistic Pathway Diagram

The following diagram illustrates the chemical logic and intermediate formation during the green synthesis of 2-methylbenzaldehyde azine.

Mechanism Aldehyde 2-Methylbenzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Hemiaminal Acid Acid Catalyst (AcOH or oxMWNT) Acid->Hemiaminal Activation Azine 2-Methylbenzaldehyde Azine (Target Product) Acid->Azine Activation Hydrazone Mono-hydrazone (Intermediate) Hemiaminal->Hydrazone Dehydration Water - H₂O Hemiaminal->Water Hydrazone->Azine 2nd Condensation Aldehyde2 2-Methylbenzaldehyde (2nd Equivalent) Aldehyde2->Azine Water2 - H₂O Azine->Water2

Caption: Mechanistic pathway of azine formation highlighting catalytic activation and dehydration steps.

Experimental Workflow Diagram

The following flowchart maps the self-validating steps of Protocol A, emphasizing the phase-separation driving force.

Workflow Step1 Step 1: Solubilization Dissolve 2-Methylbenzaldehyde in EtOH at 25°C Step2 Step 2: Catalysis Add 5 mol% Glacial Acetic Acid Step1->Step2 Step3 Step 3: Reagent Addition Dropwise addition of aqueous Hydrazine Hydrate Step2->Step3 Step4 Step 4: Reaction & Precipitation Stir 2-3h. Yellow precipitate forms (Le Chatelier's Principle) Step3->Step4 Step5 Step 5: Isolation Vacuum filtration & ice-cold water wash Step4->Step5 Phase Separation Step6 Step 6: Final Product Vacuum dry at 50°C. Yield: 88-92% Step5->Step6 Purified Azine

Caption: Step-by-step experimental workflow for Protocol A demonstrating phase-separation driven synthesis.

References

  • Unprecedented synthesis of symmetrical azines from alcohols and hydrazine hydrate using nickel based NNN-pincer catalyst: An experimental and computational study ResearchGate[Link]

  • Direct Synthesis of Symmetrical Azines from Alcohols and Hydrazine Catalyzed by a Ruthenium Pincer Complex: Effect of Hydrogen Bonding ACS Sustainable Chemistry & Engineering[Link]

  • Oxidized multiwalled nanotubes as efficient carbocatalyst for the general synthesis of azines University of Padua (UniPD)[Link]

  • Electrochemical Strategy for Hydrazine Synthesis: Development and Overpotential Analysis of Methods for Oxidative N–N Coupling of an Ammonia Surrogate National Institutes of Health (PMC)[Link]

Sources

Method

Application Note: Utilizing 2-Methylbenzaldehyde Azine as a Kinetic and Steric Model for the Rational Design of Azine-Linked Covalent Organic Frameworks (COFs)

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Advanced Methodology & Protocol Guide Executive Summary Covalent Organic Frameworks (COFs) represent a paradigm shift...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Advanced Methodology & Protocol Guide

Executive Summary

Covalent Organic Frameworks (COFs) represent a paradigm shift in porous materials, offering atomic-level precision for applications ranging from targeted drug delivery to photocatalysis and gas storage. Among the various linkage chemistries, azine-linked COFs (formed via the polycondensation of hydrazine and aromatic aldehydes) are highly prized for their exceptional chemical stability, extended π-conjugation, and rigid pore architectures[1].

However, synthesizing highly crystalline azine COFs is notoriously difficult. The high reactivity of hydrazine often leads to rapid, irreversible precipitation, trapping the polymer in an amorphous kinetic state. To solve this "COF trilemma" (balancing crystallinity, stability, and functionality)[2], researchers employ small-molecule model compounds prior to full-scale polymerization. 2-Methylbenzaldehyde azine serves as the premier model system[3]. The ortho-methyl group introduces critical steric hindrance, allowing scientists to mimic the bulky, crowded nodes of complex COF monomers (e.g., pyrene or truxene derivatives) and precisely calibrate the thermodynamics of the error-correction process.

Mechanistic Insights: The Role of the Ortho-Effect in COF Design

In COF synthesis, crystallinity depends on the reversibility of the bond-forming reaction. If the reaction is too fast, defects cannot self-heal.

When synthesizing azine linkages (-C=N-N=C-), the nucleophilic attack of hydrazine on an aldehyde proceeds through a carbinolamine intermediate, followed by dehydration to a hydrazone, and a subsequent reaction with a second aldehyde to form the azine. By utilizing 2-methylbenzaldehyde instead of an unhindered benzaldehyde, the ortho-methyl group restricts the free rotation around the forming C-N bond. This steric bulk artificially slows down the forward reaction rate and increases the reversibility of the linkage[4].

Understanding the kinetics of this specific model compound allows researchers to accurately calculate the required concentration of the acid catalyst (typically acetic acid) and the optimal solvothermal heating ramp needed to achieve highly crystalline, non-interpenetrated frameworks[5].

ReactionMechanism A 2-Methylbenzaldehyde + Hydrazine B Carbinolamine Intermediate A->B Nucleophilic Addition (H+) C Hydrazone Intermediate B->C Dehydration (-H2O) D 2-Methylbenzaldehyde Azine (Model) C->D + Aldehyde (-H2O)

Caption: Reaction mechanism of azine bond formation using the sterically hindered 2-methylbenzaldehyde.

Quantitative Data Summaries

Before proceeding to the protocols, it is essential to establish the baseline parameters derived from model compound studies and how they translate to benchmark azine-linked COFs.

Table 1: Kinetic & Thermodynamic Impact of Steric Hindrance in Azine Formation

Model System Steric Hindrance Relative Reaction Rate (k_obs) Reversibility Potential Application in COF Design
Benzaldehyde Azine Low Fast Low Baseline kinetic tracking[5].
2-Methylbenzaldehyde Azine High (ortho-effect) Moderate (Slowed) High Mimics bulky nodes (e.g., TFPPy)[3].

| 2,4,6-Trimethylbenzaldehyde Azine | Very High | Extremely Slow | Very High | Requires strong Lewis acid catalysts (e.g., Sc(OTf)3)[4]. |

Table 2: Benchmark Azine-Linked COFs Developed via Model Optimization

COF Designation Monomers Used Surface Area (BET) Key Application Reference
ACOF-1 1,3,5-Triformylbenzene + Hydrazine 1176 m²/g High-capacity gas storage (CO2/CH4) [1]
Py-Azine COF TFPPy + Hydrazine ~800 m²/g Photocatalysis / Luminescence [3],[6]

| COF-JLU2 | 1,3,5-Triformylphloroglucinol + Hydrazine | 410 m²/g | Efficient H2 and CO2 storage |[7] |

Experimental Protocols

The following workflows represent a self-validating system. You must first synthesize and track the model compound (Protocols 1 & 2) to establish the kinetic baseline before attempting the solvothermal synthesis of the polymeric COF (Protocol 3).

Workflow Step1 Phase 1: Model Compound Synthesis (2-Methylbenzaldehyde Azine) Step2 Phase 2: Kinetic & Steric Analysis (UV-Vis Tracking at λmax ≈ 302 nm) Step1->Step2 Validate mechanism Step3 Phase 3: Catalyst & Modulator Tuning (Optimizing Reversibility) Step2->Step3 Extract rate constants Step4 Phase 4: Solvothermal COF Polymerization (e.g., ACOF-1, Py-Azine COF) Step3->Step4 Apply to multi-topic monomers

Caption: Workflow for translating small-molecule kinetics into highly crystalline azine-linked COFs.

Protocol 1: Synthesis and Isolation of 2-Methylbenzaldehyde Azine (Model Compound)

Purpose: To synthesize the reference standard for spectroscopic tracking.

Reagents & Materials:

  • 2-Methylbenzaldehyde (1.0 mmol, 120 mg)

  • Hydrazine hydrate (50-60% aqueous solution, 0.5 mmol)

  • Absolute Ethanol (5.0 mL)

  • Glacial Acetic Acid (Catalyst, 0.1 mL)

Step-by-Step Procedure:

  • Initiation: In a 25 mL round-bottom flask, dissolve 2-methylbenzaldehyde in absolute ethanol. Causality: Ethanol is chosen as a protic solvent to stabilize the polar carbinolamine transition state.

  • Catalysis: Add glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the weakly nucleophilic hydrazine.

  • Condensation: Dropwise, add hydrazine hydrate under continuous stirring at room temperature.

  • Reaction: Stir the mixture for 4–6 hours at room temperature.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The disappearance of the UV-active aldehyde spot confirms completion.

  • Isolation: Evaporate the solvent under reduced pressure. Wash the resulting solid with cold water to remove unreacted hydrazine and acetic acid. Recrystallize from hot ethanol to yield pure 2-methylbenzaldehyde azine as a crystalline solid.

Protocol 2: In Situ Kinetic Tracking of Azine Bond Formation

Purpose: To quantify the reaction rate and determine the optimal catalyst loading for COF synthesis[5].

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of 2-methylbenzaldehyde in 1,4-dioxane. Prepare a separate 5 mM stock solution of hydrazine hydrate in 1,4-dioxane.

  • Baseline: Pipette 1.5 mL of the aldehyde solution into a quartz cuvette. Place in a UV-Vis spectrophotometer and blank the instrument.

  • Reaction Initiation: Inject 1.5 mL of the hydrazine solution and 10 µL of acetic acid directly into the cuvette. Mix rapidly by inversion (1 second).

  • Kinetic Monitoring: Immediately begin scanning absorbance at λmax​ ≈ 302 nm (the characteristic absorption peak for the conjugated azine bond) every 30 seconds for 60 minutes.

  • Data Analysis: Plot Absorbance vs. Time. The initial slope provides the pseudo-first-order rate constant ( kobs​ ).

  • Causality & Translation: If the curve plateaus too quickly (< 5 minutes), the reaction is too fast for COF error-correction. You must lower the acetic acid concentration or switch to a slower-releasing hydrazine precursor (e.g., in situ tetrazine cleavage)[5] before moving to Protocol 3.

Protocol 3: Solvothermal Synthesis of an Azine-Linked COF (e.g., ACOF-1)

Purpose: To apply the optimized kinetic parameters to a multi-topic monomer system to yield a highly crystalline framework[1].

Reagents & Materials:

  • 1,3,5-Triformylbenzene (0.2 mmol)

  • Hydrazine hydrate (0.3 mmol)

  • Solvent mixture: 1,4-Dioxane / Mesitylene (1:1 v/v, 2.0 mL)

  • Aqueous Acetic Acid (6M, 0.2 mL)

  • Pyrex tube (10 mL)

Step-by-Step Procedure:

  • Monomer Loading: Transfer 1,3,5-triformylbenzene and hydrazine hydrate into the Pyrex tube.

  • Solvent & Catalyst: Add the optimized 1,4-dioxane/mesitylene solvent mixture. Causality: Dioxane provides monomer solubility, while mesitylene acts as a non-polar modulator to induce controlled precipitation of the growing polymer. Add the 6M acetic acid catalyst based on the kinetic data derived from Protocol 2.

  • Degassing (Critical Step): Subject the tube to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Causality: Hydrazine is highly susceptible to oxidation at elevated temperatures. Oxygen must be entirely removed to prevent the formation of dead-end chain terminators, which destroy COF crystallinity.

  • Sealing & Polymerization: Flame-seal the tube under a static vacuum. Place the sealed tube in an isothermal oven at 120 °C for 72 hours. Causality: Prolonged heating provides the thermodynamic energy required for the azine bonds to continuously break and reform, "healing" structural defects and maximizing crystallinity.

  • Isolation: Cool the tube to room temperature, crack the seal, and collect the precipitate via centrifugation.

  • Self-Validation Checkpoint: Wash the powder extensively with anhydrous THF and acetone, then activate under dynamic vacuum at 120 °C for 12 hours. Analyze via Powder X-Ray Diffraction (PXRD). A sharp, intense peak at low 2 θ angles (e.g., ~5-6°) confirms the successful formation of an ordered, porous azine-linked COF.

References

  • JAIST Repository.Condensation of hydrazine and aldehyde yields azine-linked... Model Compound-Me: 2-methylbenzaldehyde. Japan Advanced Institute of Science and Technology.
  • A 2D azine-linked covalent organic framework for gas storage applications.RSC Publishing.
  • An Azine-Linked Covalent Organic Framework: Synthesis, Characterization and Efficient Gas Storage.PubMed.
  • Covalent Organic Frameworks via In Situ Monomer Release for Humid CO2 Uptake.Journal of the American Chemical Society (JACS).
  • Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks.RSC Publishing.
  • Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies.RHHZ.
  • The Py-Azine COF in CH3CN emits green... Model Compound-Me: 2-methylbenzaldehyde.JAIST Repository.

Sources

Application

Protocol for the Solvent-Free Mechanochemical Synthesis of 1,2-Bis(2-methylbenzylidene)hydrazine

As drug development and materials science increasingly prioritize sustainable synthetic routes, the shift from conventional solvent-heavy reflux systems to green, mechanochemical methodologies has become paramount. Azine...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly prioritize sustainable synthetic routes, the shift from conventional solvent-heavy reflux systems to green, mechanochemical methodologies has become paramount. Azines (1,2-diazabuta-1,3-dienes) are highly valuable structural motifs utilized as precursors for heterocyclic scaffolds, covalent organic frameworks (COFs), and multidentate ligands.

This application note details a highly efficient, solvent-free protocol for the condensation of 2-methylbenzaldehyde (o-tolualdehyde) and hydrazine hydrate to yield the symmetrical azine, 1,2-bis(2-methylbenzylidene)hydrazine. By eliminating volatile organic solvents and acid catalysts, this method maximizes atom economy and operational safety while drastically reducing reaction times[1].

Mechanistic Insights and Causality

The condensation of aromatic aldehydes with hydrazine traditionally requires refluxing in ethanol or toluene, often supplemented with an acid catalyst (e.g., glacial acetic acid) to activate the carbonyl carbon and a Dean-Stark apparatus to drive the equilibrium by removing water.

However, under solvent-free mechanochemical conditions , the reaction relies on the extreme localized concentration of the neat reactants.

  • Kinetic Overdrive: Grinding the reagents in a mortar imparts mechanical shear forces that overcome the slight steric hindrance of the ortho-methyl group on 2-methylbenzaldehyde. The absence of a diluting solvent increases the effective molarity of the reactants, accelerating the initial nucleophilic attack of hydrazine to form a transient hemiaminal intermediate[2].

  • Thermodynamic Driving Force: The dehydration of the hemiaminal yields a mono-hydrazone, which rapidly reacts with a second equivalent of the aldehyde. As the highly conjugated, hydrophobic symmetrical azine forms, it cannot remain solvated in the byproduct water. The spontaneous crystallization of the product drives the reaction equilibrium entirely to the right (Le Chatelier's principle), eliminating the need for chemical dehydrating agents[1].

Mechanism A 2-Methylbenzaldehyde + Hydrazine B Hemiaminal Intermediate A->B Nucleophilic Attack C Mono-hydrazone B->C - H2O D Second Hemiaminal C->D + Aldehyde E Azine Product (Crystalline) D->E - H2O (Precipitation)

Mechanistic pathway of azine formation via sequential nucleophilic additions and dehydrations.

A Self-Validating Experimental System

A hallmark of a robust protocol is its ability to provide real-time, self-validating feedback to the scientist. This solvent-free synthesis acts as an intrinsically self-indicating system.

When the liquid 2-methylbenzaldehyde and aqueous hydrazine hydrate are initially mixed, they form a wet, heterogeneous paste. As the mechanochemical activation proceeds and the chemical conversion crosses the ~80% threshold, the expulsion of water and the formation of the conjugated azine trigger a rapid phase transition. The mixture suddenly seizes into a dry, brightly colored (typically pale yellow) crystalline powder. This physical transformation provides absolute visual confirmation of reaction completion, rendering continuous Thin-Layer Chromatography (TLC) monitoring obsolete.

Quantitative Method Comparison

The table below summarizes the profound efficiency gains achieved by transitioning from conventional reflux to mechanochemical activation.

ParameterConventional Reflux MethodSolvent-Free Mechanochemical
Solvent Ethanol / TolueneNone
Catalyst Acid (e.g., Acetic Acid)None
Temperature 78 °C – 110 °C20 °C – 25 °C (Ambient)
Reaction Time 2 – 12 hours5 – 10 minutes
Typical Yield 60% – 80%> 95%
E-factor (Waste) High (> 10)Near Zero (< 0.1)

Step-by-Step Experimental Protocol

Reagents Required:

  • 2-Methylbenzaldehyde (o-Tolualdehyde): 2.0 mmol (240.3 mg / ~231 µL)

  • Hydrazine hydrate (80% or 98% aqueous solution): 1.0 mmol (~32 µL of 98%)

  • Cold distilled water and cold absolute ethanol (for washing)

Equipment:

  • Agate mortar and pestle (or automated ball mill for scale-up)

  • Sintered glass funnel and vacuum filtration flask

Workflow:

  • Reagent Dispensing: To a clean, dry agate mortar, add 2.0 mmol of 2-methylbenzaldehyde. Carefully dispense 1.0 mmol of hydrazine hydrate directly into the center of the aldehyde pool. Caution: Hydrazine hydrate is toxic and highly reactive; perform dispensing inside a fume hood.

  • Mechanochemical Activation: Immediately begin grinding the mixture with the pestle using steady, circular motions. The mixture will initially appear as a cloudy, biphasic liquid.

  • Phase Observation: Continue grinding for 5 to 10 minutes at ambient temperature. Observe the phase transition. The liquid will thicken into a paste and rapidly solidify into a dry, crystalline mass. Once the solid is uniform and no liquid remains, the reaction is complete[1].

  • Product Isolation: Scrape the solid from the mortar and transfer it to a sintered glass funnel.

  • Purification: Wash the crude solid under vacuum with 5 mL of ice-cold distilled water to remove any unreacted hydrazine, followed by 2 mL of ice-cold ethanol to wash away trace unreacted aldehyde.

  • Drying: Leave the product under vacuum suction for 10 minutes, then transfer to a vacuum desiccator overnight to yield the pure 1,2-bis(2-methylbenzylidene)hydrazine.

Workflow Step1 1. Reagent Dispensing 2.0 eq 2-Methylbenzaldehyde + 1.0 eq Hydrazine Step2 2. Mechanochemical Activation Grind in Agate Mortar (5-10 mins) Step1->Step2 Step3 3. Phase Transition Visual Shift: Liquid Paste to Dry Solid Step2->Step3 Kinetic driving force Step4 4. Purification Vacuum Filtration & Cold H2O/EtOH Wash Step3->Step4 Self-indicating completion Step5 5. Final Product Pure 1,2-Bis(2-methylbenzylidene)hydrazine Step4->Step5

Step-by-step experimental workflow for the solvent-free mechanochemical synthesis of azines.

References

  • Safari, J., & Gandomi-Ravandi, S. (2011). Highly Efficient Practical Procedure for the Synthesis of Azine Derivatives Under Solvent-Free Conditions. Synthetic Communications, 41(5), 645-651.[Link]

  • Iosub, V., et al. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry, 85(15), 9614-9626.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methylbenzaldehyde Azine Purification

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists who require high-purity 2-Methylbenzaldehyde azine (CAS 80355-74-4)[1]. The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists who require high-purity 2-Methylbenzaldehyde azine (CAS 80355-74-4)[1].

The synthesis of symmetrical azines typically relies on the Schiff base condensation of two equivalents of an aromatic aldehyde with one equivalent of hydrazine hydrate[2]. While the reaction is thermodynamically favorable and often precipitates the product directly[3], crude mixtures frequently suffer from contamination by unreacted 2-methylbenzaldehyde, toxic hydrazine residuals, and mono-hydrazone intermediates.

This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to isolate the pure active pharmaceutical intermediate (API).

I. Reaction & Impurity Pathway

To purify a compound effectively, one must first understand the origin of its impurities. The condensation proceeds in two distinct kinetic steps. The first step (mono-hydrazone formation) is rapid, while the second step requires the mono-hydrazone to react with a highly sterically hindered ortho-substituted aldehyde.

Pathway Aldehyde 2-Methylbenzaldehyde (Impurity A) Mono Mono-hydrazone Intermediate (Impurity C) Aldehyde->Mono Condensation Step 1 (Fast) Azine 2-Methylbenzaldehyde Azine (Target Product) Aldehyde->Azine Excess required Hydrazine Hydrazine Hydrate (Impurity B) Hydrazine->Mono Condensation Step 1 (Fast) Mono->Azine Condensation Step 2 (Rate-limiting)

Caption: Stepwise condensation pathway illustrating the origin of common crude azine impurities.

II. Troubleshooting & FAQs

Q1: My crude product crashed out as a sticky oil instead of a crystalline solid. How do I fix this? A1: "Oiling out" occurs when impurities—specifically unreacted 2-methylbenzaldehyde—depress the melting point of the azine mixture.

  • Causality: The highly lipophilic, liquid nature of the unreacted ortho-tolualdehyde disrupts the rigid π-π stacking required for the azine to form a crystal lattice.

  • Solution: Do not attempt to recrystallize an oil directly. Instead, perform a trituration in ice-cold hexanes. The non-polar hexane will selectively dissolve the unreacted aldehyde, forcing the more polar, highly conjugated azine to nucleate and crystallize.

Q2: I have a yellow solid, but 1 H-NMR shows a significant aldehyde proton peak at ~10.2 ppm. What is the best removal strategy? A2: Recrystallization from hot absolute ethanol is the gold standard[2].

  • Causality: 2-Methylbenzaldehyde is highly miscible with cold ethanol. The symmetric azine, however, has strong intermolecular forces, making it insoluble in cold ethanol but highly soluble in hot ethanol. This differential solubility creates a perfect thermodynamic gradient for purification.

Q3: How can I ensure no residual hydrazine hydrate remains in my final product? A3: Hydrazine is highly toxic, and trace amounts can poison downstream transition-metal catalysts[4].

  • Causality: Hydrazine hydrate is highly polar and completely miscible with water, whereas the azine is highly hydrophobic.

  • Solution: Wash the crude filter cake with copious amounts of cold distilled water before organic recrystallization. This partitions the hydrazine entirely into the aqueous waste stream.

III. Purification Decision Matrix

Workflow Crude Crude 2-Methylbenzaldehyde Azine Assess Assess Physical State Crude->Assess Solid Solid / Crystalline Assess->Solid Oil Oily / Sticky Residue Assess->Oil Recryst Recrystallization (Hot Ethanol) Solid->Recryst Trituration Trituration (Cold Hexane) Oil->Trituration Chromatography Column Chromatography (Silica Gel) Oil->Chromatography If trituration fails Pure Pure Azine Product Recryst->Pure Trituration->Solid Induces crystallization Chromatography->Pure

Caption: Purification decision matrix for crude 2-methylbenzaldehyde azine based on physical state.

IV. Quantitative Data: Solvent Selection Matrix

To ensure a self-validating workflow, select your purification solvents based on the partition coefficients and solubility limits of the target vs. impurities.

SolventTarget Azine SolubilityAldehyde Impurity SolubilityHydrazine Impurity SolubilityPrimary Use Case
Water (Cold) InsolubleVery LowInfinite Aqueous washing to remove toxic hydrazine.
Hexanes (Cold) Very LowHigh InsolubleTrituration of "oiled out" crude mixtures.
Ethanol (Cold) LowHigh HighWashing the final crystal cake.
Ethanol (Hot) High HighHighPrimary recrystallization solvent.
Ethyl Acetate HighHighLowEluent for Silica Gel Chromatography.

V. Standard Operating Procedures (SOPs)

Protocol A: Aqueous Wash and Hot Ethanol Recrystallization (Primary Method)

Use this protocol if your crude product is a solid powder or crystalline mass.

  • Aqueous Quench & Wash: Transfer the crude reaction mixture to a Büchner funnel. Wash the solid cake with 3 × 50 mL of ice-cold distilled water. Mechanism: This strips away all unreacted hydrazine hydrate[4] and water-soluble acidic catalysts[3].

  • Dissolution: Transfer the damp solid to an Erlenmeyer flask. Add absolute ethanol (approx. 10-15 mL per gram of crude). Add a boiling chip and heat to a gentle reflux on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble polymeric byproducts are visible, filter the solution rapidly through a fluted filter paper while near boiling.

  • Crystallization: Remove the flask from the heat. Allow it to cool to room temperature undisturbed for 2 hours. Mechanism: Slow cooling promotes the exclusion of impurities from the growing crystal lattice.

  • Ice Bath: Once at room temperature, place the flask in an ice bath (0-4 °C) for 30 minutes to maximize yield.

  • Isolation: Filter the bright yellow crystals via vacuum filtration. Wash the cake with 10 mL of ice-cold ethanol to remove surface-adhered aldehyde.

  • Self-Validation Checkpoint: Dry the crystals under a high vacuum. Run a 1 H-NMR in CDCl 3​ . The validation of purity is the absolute disappearance of the aldehyde singlet at ~10.2 ppm and the presence of a sharp imine (CH=N) singlet at ~8.6 ppm.

Protocol B: Hexane Trituration & Silica Gel Chromatography (Rescue Method)

Use this protocol if your crude product is a stubborn oil that refuses to crystallize.

  • Trituration: Transfer the crude oil to a round-bottom flask. Add 20 mL of ice-cold hexanes. Vigorously scrape the sides of the flask with a glass stirring rod for 10-15 minutes.

  • Assessment: If the oil hardens into a solid, filter it and proceed to Protocol A . If it remains an oil, proceed to step 3.

  • Column Preparation: Pack a glass column with Silica Gel (60 Å, 230-400 mesh) using a slurry of 90:10 Hexanes:Ethyl Acetate.

  • Loading: Dissolve the crude oil in a minimum amount of dichloromethane (DCM) and load it onto the column.

  • Elution: Elute with 90:10 Hexanes:Ethyl Acetate. The unreacted 2-methylbenzaldehyde will elute first (higher Rf), followed by the bright yellow band of 2-Methylbenzaldehyde azine.

  • Self-Validation Checkpoint: Spot the fractions on a TLC plate. The azine will appear as a distinct, UV-active yellow spot. Evaporate the pure fractions under reduced pressure to yield the crystalline product.

VI. References

  • Gorokhov, V.Yu., et al. (2024). "A New Method for the Synthesis of Ald(ket)azines and their Antioxidant Activity". Eurasian Journal of Chemistry. Available at:[Link]

  • Organic Syntheses. "Working with Hazardous Chemicals: Hydrazine". Organic Syntheses. Available at:[Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-Methylbenzaldehyde Azine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Methylbenzaldehyde Azine via recrystallization. As direct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Methylbenzaldehyde Azine via recrystallization. As direct experimental data for the recrystallization of this specific azine is not widely published, this document synthesizes foundational principles of crystallization with field-proven troubleshooting strategies. Our approach is to empower you with the causal logic behind experimental choices, enabling you to develop a robust purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 2-Methylbenzaldehyde Azine?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] An ideal solvent for 2-Methylbenzaldehyde Azine should exhibit the following characteristics:

  • High-Temperature Coefficient of Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (including room temperature).[1][2] This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities.[3]

  • Inertness: The solvent must not react chemically with the 2-Methylbenzaldehyde Azine.[2][4]

  • Impurity Solubility Profile: Soluble impurities should remain dissolved in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, allowing for their removal via hot filtration.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[2]

  • Safety and Cost: The solvent should be non-flammable, non-toxic, and inexpensive.[2]

Given that 2-Methylbenzaldehyde is soluble in organic solvents like ethanol and ether, it is logical to start the solvent screening process with these, particularly ethanol, which is commonly used for the recrystallization of aromatic compounds.[6][7][8]

Q2: How do I perform a preliminary solvent screening on a small scale?

A2: Before committing your entire batch of crude product, it is essential to perform small-scale solubility tests.

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount of your crude 2-Methylbenzaldehyde Azine (approximately 10-20 mg) into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water, cyclohexane) dropwise at room temperature, swirling after each addition.[1]

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound readily at this stage.[4]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the hot solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of crystals upon cooling.

This systematic approach allows you to efficiently identify a suitable solvent or a potential two-solvent system for your recrystallization.[9]

Q3: Why is slow cooling important for successful recrystallization?

A3: The rate of cooling directly impacts the purity and size of the crystals formed. Slow cooling is crucial because it allows the molecules of 2-Methylbenzaldehyde Azine to selectively incorporate into the growing crystal lattice, while excluding impurity molecules.[5][10] Rapid cooling can trap impurities within the crystal structure, defeating the purpose of the purification.[10] A gradual cooling process, such as allowing the flask to cool on the benchtop before transferring it to an ice bath, generally results in larger, purer crystals.[11][12]

Q4: What is "oiling out" and why does it happen?

A4: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a crystalline solid.[13][14] This typically occurs when the solution becomes saturated at a temperature that is above the melting point of the solute.[11] The formation of an oil is undesirable because it can entrain impurities, which may then be incorporated into the solid when it eventually freezes.[15] Factors that can contribute to oiling out include a high concentration of impurities, which can depress the melting point of the mixture, and the use of a solvent with a boiling point that is significantly higher than the melting point of the compound.[12][16]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used , resulting in a solution that is not saturated upon cooling.[10][17] 2. The solution is supersaturated , and crystallization has not been initiated.[3][17]1. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again slowly.[10][12] 2. Induce crystallization by:     a) Scratching the inside of the flask with a glass rod to create nucleation sites.[3][12]     b) Adding a seed crystal of pure 2-Methylbenzaldehyde Azine.[3][12]
Compound has "Oiled Out" 1. The boiling point of the solvent is higher than the melting point of the 2-Methylbenzaldehyde Azine.[12] 2. The solution is cooling too rapidly , or the concentration of the solute is too high .[10] 3. High concentration of impurities is depressing the melting point.[16]1. Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation temperature and then cool slowly.[10][12] 2. Consider using a solvent with a lower boiling point or a mixed solvent system. 3. If impurities are the issue, a preliminary purification step like column chromatography may be necessary before recrystallization.[12]
Low Crystal Yield 1. Too much solvent was used , leaving a significant amount of the product in the mother liquor.[3][10] 2. Premature crystallization occurred during hot filtration. 3. The solution was not cooled sufficiently.1. Before filtration, check the mother liquor for dissolved product by placing a drop on a watch glass and allowing it to evaporate. If a significant residue remains, you can recover a second crop of crystals by evaporating some of the solvent from the mother liquor.[10] 2. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.[12] 3. Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time.[12]
Crystallization Occurs Too Rapidly 1. The solution is too concentrated . 2. The cooling process is too fast .[10]1. Re-heat the solution and add a small amount of additional hot solvent.[10][12] 2. Allow the solution to cool more slowly by insulating the flask or letting it stand on the benchtop before moving to an ice bath.[12]
Crystals are Colored 1. Colored impurities are present in the crude product.1. After dissolving the compound in the hot solvent, add a small amount of decolorizing carbon (activated charcoal) to the solution.[5] 2. Boil the solution with the charcoal for a few minutes. 3. Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[5][15]

Visual Troubleshooting Workflow

Sources

Troubleshooting

Removing unreacted hydrazine from 2-Methylbenzaldehyde azine

Technical Support Center: 2-Methylbenzaldehyde Azine Purification & Hydrazine Depletion Target Audience: Researchers, Scientists, and Drug Development Professionals Mechanistic Overview: The Hydrazine Challenge When synt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methylbenzaldehyde Azine Purification & Hydrazine Depletion

Target Audience: Researchers, Scientists, and Drug Development Professionals

Mechanistic Overview: The Hydrazine Challenge

When synthesizing 2-methylbenzaldehyde azine, researchers typically condense 2-methylbenzaldehyde with hydrazine hydrate. To drive the reaction to completion and prevent the accumulation of mono-hydrazone intermediates, a molar excess of hydrazine is frequently employed. However, unreacted hydrazine is highly toxic, reactive, and poses a severe risk to downstream drug development workflows.

The purification challenge lies in the dynamic covalent nature of azines. While hydrazine is highly water-soluble and basic ( pKa​≈8.1 ), 2-methylbenzaldehyde azine is a highly conjugated, hydrophobic solid. Standard purification logic might suggest a strong acid wash to extract the basic hydrazine; however, azines will rapidly equilibrate and hydrolyze back into aldehydes and hydrazine in the presence of strong aqueous acids[1]. Therefore, the purification strategy must rely on a delicate, causality-driven balance of mild partitioning, chemical scavenging, and crystallization[2].

Purification Workflow

HydrazinePurification Crude Crude Reaction Mixture (Azine + Hydrazine) Wash Mild Acid Partitioning (5% AcOH, 0°C) Crude->Wash OrgLayer Organic Phase (Azine + Trace Hydrazine) Wash->OrgLayer Retains Product AqLayer Aqueous Phase (Hydrazinium Salts) Wash->AqLayer Removes Bulk Hydrazine Scavenge Chemical Scavenging (+ 2-Methylbenzaldehyde) OrgLayer->Scavenge Trace Removal Waste Hazardous Waste AqLayer->Waste Discard Recryst Recrystallization (Ethanol / Hexane) Scavenge->Recryst Evaporate & Dissolve Pure Pure Azine (Hydrazine-Free) Recryst->Pure Filtration

Workflow for the depletion of unreacted hydrazine from 2-methylbenzaldehyde azine.

Troubleshooting FAQs

Q: Why does my 2-methylbenzaldehyde azine yield drop significantly after an acid wash? A: Azines participate in dynamic covalent chemistry. While they exhibit much higher aqueous stability compared to imines, they are susceptible to hydrolysis in the presence of strong acids, reverting to the starting aldehyde and hydrazine[1]. To prevent this, use a mild, cold acid wash (e.g., 5% acetic acid at 0°C) rather than strong mineral acids like HCl. The goal is to protonate the highly basic hydrazine into the water-soluble hydrazinium ion without crossing the thermodynamic threshold that triggers azine hydrolysis.

Q: I have washed my organic layer multiple times with water, but trace hydrazine remains. Why? A: Although hydrazine is miscible with water, trace amounts can remain in the organic phase due to hydrogen bonding with the azine or physical entrapment in the solvent matrix. Industrial extraction methods often require specific volume ratios and multiple passes to effectively separate hydrazine from organic layers[3]. For laboratory-scale pharmaceutical-grade purity, physical washing must be supplemented with chemical scavenging or recrystallization[2].

Q: How does chemical scavenging work for hydrazine removal? A: Chemical scavenging exploits the residual hydrazine's inherent reactivity. By adding a slight molar excess (e.g., 0.05 eq) of 2-methylbenzaldehyde to the crude organic mixture, the unreacted hydrazine is consumed to form more of the desired 2-methylbenzaldehyde azine. This transforms a toxic impurity into the target product, creating a self-validating purification step where the contaminant is chemically neutralized.

Validated Experimental Protocol: Three-Stage Hydrazine Depletion

This protocol is designed as a self-validating system: it sequentially utilizes phase partitioning, chemical conversion, and physical state changes to ensure absolute hydrazine removal.

Phase 1: Aqueous Partitioning

  • Dissolution: Dissolve the crude 2-methylbenzaldehyde azine in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Mild Acid Wash: Wash the organic layer with three equal volumes of ice-cold 5% aqueous acetic acid. Causality: The mild acid protonates hydrazine, forcing it into the aqueous layer, while the 0°C temperature kinetically suppresses azine hydrolysis[1].

  • Neutralization: Wash the organic layer with one volume of saturated aqueous NaHCO3​ to neutralize residual acetic acid, followed by a final brine wash.

Phase 2: Chemical Scavenging 4. Drying: Dry the organic layer over anhydrous Na2​SO4​ and filter. 5. Scavenging: Add 0.05 equivalents of 2-methylbenzaldehyde to the filtrate and stir at room temperature for 2 hours. Causality: Any trace hydrazine that survived the aqueous wash is covalently captured and converted into the target azine, validating the removal process by turning the impurity into the product.

Phase 3: Recrystallization 6. Concentration: Evaporate the solvent under reduced pressure. 7. Dissolution: Dissolve the crude solid in a minimum amount of hot absolute ethanol (or a diethyl ether/petroleum ether mixture)[2]. 8. Crystallization: Cool the solution slowly to room temperature, then transfer to a -20°C freezer overnight to induce crystallization. 9. Isolation: Filter the pure azine crystals via vacuum filtration and wash with ice-cold hexane. Dry under high vacuum.

Quantitative Data

Table 1: Physicochemical Parameters for Hydrazine Depletion

ComponentAqueous SolubilitypKa (Conjugate Acid)Stability in 5% AcOH (0°C)Primary Depletion Mechanism
Hydrazine ( NH2​NH2​ ) Miscible~8.1Stable (Forms Hydrazinium)Aqueous Extraction
2-Methylbenzaldehyde LowN/AStableChemical Scavenging
2-Methylbenzaldehyde Azine Insoluble< 2.0Moderately StableRecrystallization

References

  • Dynamic covalent chemistry with azines - PMC. nih.gov. 1

  • 2-methyl-2-phenyl-4-pentenal - Organic Syntheses Procedure. orgsyn.org. 2

  • Method for removing organic matter from ketazine process hydrazine hydrate. patsnap.com. 3

Sources

Optimization

Technical Support Center: Controlling Particle Size in 2-Methylbenzaldehyde Azine Aggregation

Welcome to the Technical Support Center for azine-based luminogens. This resource is designed for researchers, materials scientists, and drug development professionals working with 2-Methylbenzaldehyde azine and related...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azine-based luminogens. This resource is designed for researchers, materials scientists, and drug development professionals working with 2-Methylbenzaldehyde azine and related salicylaldehyde azine derivatives.

Azine derivatives are classic examples of molecules that exhibit Aggregation-Induced Emission (AIE) . In dilute solutions (e.g., pure Tetrahydrofuran), these molecules are non-emissive due to the active intramolecular rotation of their N-N single bonds, which dissipates excited-state energy via non-radiative decay. However, upon the addition of an antisolvent (like water), the molecules self-assemble into nanoaggregates. This aggregation restricts intramolecular motion (RIM), blocking non-radiative pathways and triggering intense fluorescence .

Controlling the particle size of these aggregates is critical, as it directly dictates the photophysical properties, colloidal stability, and biocompatibility of the resulting AIEgens for downstream applications such as bioimaging and optoelectronics .

Mechanistic Overview of AIE in Azines

AIE_Mechanism Monomer Azine Monomer (in THF) Rotations Active Intramolecular Rotations Monomer->Rotations Aggregate Azine Aggregate (in THF/Water) Monomer->Aggregate Add Antisolvent (Water) NonRad Non-Radiative Decay (Dark State) Rotations->NonRad RIM Restriction of Intramolecular Motion Aggregate->RIM Fluorescence Radiative Decay (Strong Emission) RIM->Fluorescence

Fig 1. Mechanistic pathway of AIE via Restriction of Intramolecular Motion (RIM).

Standardized Nanoprecipitation Protocol

To achieve reproducible particle sizes, the solvent/antisolvent nanoprecipitation method must be strictly controlled. The following self-validating protocol ensures that nucleation and growth phases are separated, minimizing batch-to-batch variability.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 2-Methylbenzaldehyde azine in spectroscopic-grade Tetrahydrofuran (THF) to a concentration of 1.0 mM. Causality: THF acts as a "good solvent," ensuring the azine exists as fully solvated, isolated monomers.

  • Filtration: Pass the stock solution through a 0.22 μm PTFE syringe filter. Causality: Removing dust and undissolved micro-particulates prevents premature, heterogeneous nucleation, which skews particle size distribution.

  • Aliquotting: Transfer precise volumes (e.g., 1.0 mL) of the filtered stock into clean glass vials equipped with magnetic stir bars.

  • Rapid Antisolvent Injection (Critical Step): While stirring at a constant high rate (e.g., 800 rpm), rapidly inject the calculated volume of deionized water (antisolvent) to achieve the desired water fraction ( fw​ ). Causality: Rapid injection creates a sudden, uniform burst of supersaturation. This forces simultaneous homogeneous nucleation, resulting in monodisperse aggregates rather than a continuous, uneven growth phase.

  • Equilibration: Allow the mixture to stir for 30 minutes at 298 K. Causality: This allows the aggregates to stabilize thermodynamically via hydrogen bonding and dipole-dipole interactions, locking the crystal packing .

  • Validation: Immediately analyze the colloidal suspension using Dynamic Light Scattering (DLS) to confirm the hydrodynamic diameter, and Photoluminescence (PL) spectroscopy to verify the emission state.

Workflow Stock 1. Prepare Stock Solution (Azine in THF, 1 mM) Filter 2. Syringe Filtration (0.22 μm PTFE) Stock->Filter Aliquot 3. Aliquot Stock into Vials Filter->Aliquot Inject 4. Rapid Antisolvent Injection (Add Water under stirring) Aliquot->Inject Stabilize 5. Equilibration (Stir for 30 mins, 298 K) Inject->Stabilize Analyze 6. DLS & PL Analysis (Measure Size & Emission) Stabilize->Analyze

Fig 2. Standardized nanoprecipitation workflow for azine aggregate size control.

Quantitative Reference Data: The Role of Water Fraction ( fw​ )

The primary lever for controlling particle size is the solvent-to-antisolvent ratio. As the water fraction increases, the solvent environment becomes increasingly hostile to the hydrophobic azine core, driving the formation of larger supramolecular assemblies.

The following table summarizes the expected particle sizes and morphological states for azine derivatives in THF/Water mixtures, based on established molecular dynamics and experimental DLS studies .

Water Fraction ( fw​ )Average Particle Size (nm)Morphological StateRelative Emission Intensity
0% (Pure THF) N/A (True Solution)Solvated MonomersNegligible (Dark state)
10% ~153.9Small NanoaggregatesWeak
20% ~226.3Medium NanoaggregatesModerate
50% ~472.7Large AggregatesStrong
90% ~649.6Rod-like AggregatesVery Strong
Troubleshooting & FAQs

Q: Why are my azine aggregate particle sizes highly variable between different batches, even at the same water fraction? A: Batch-to-batch variability is almost always a kinetic issue related to the mixing rate. If water is added dropwise in one batch and injected rapidly in another, the local supersaturation profile changes drastically. Dropwise addition causes localized nucleation and prolonged growth (Ostwald ripening), leading to high polydispersity and unpredictable sizes. Always use rapid injection under constant, high-speed stirring to ensure a uniform nucleation burst.

Q: At high water fractions (>90%), my aggregates eventually precipitate out of suspension macroscopically. How can I maintain nanoscale colloidal stability? A: At fw​ > 90%, the thermodynamic drive for aggregation is so high that uncapped azine particles will continuously grow into macroscopic rod-like crystals . To cap this growth and maintain a stable nanoscale colloid, introduce an amphiphilic steric stabilizer (such as Pluronic F-127 or PEG) into the aqueous phase prior to injection. The hydrophobic tails will intercalate with the azine surface, while the hydrophilic chains provide steric repulsion against further agglomeration.

Q: My fluorescence intensity is lower than expected despite using a high water fraction (e.g., 80%). Why isn't the AIE effect stronger? A: This usually indicates improper crystal packing. While azines are AIEgens, if they aggregate too rapidly into an amorphous state or form H-aggregates (face-to-face π−π stacking), they can still suffer from Aggregation-Caused Quenching (ACQ). Maximum emission requires the formation of J-aggregates (head-to-tail stacking), which relies on specific intermolecular hydrogen bonding and dipole-dipole interactions . If your emission is low, try slowing down the cooling rate if utilizing thermal methods, or extend the equilibration time (Step 5) to allow the amorphous precipitates to reorganize into highly crystalline J-aggregates.

Q: Can I use solvents other than THF for the stock solution? A: Yes, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are common alternatives. However, you must recalibrate your target fw​ ratios. THF is highly volatile and has a different Hildebrand solubility parameter than DMSO. Substituting DMSO will alter the nucleation thermodynamics, generally requiring a higher water fraction to achieve the same particle size as a THF/Water system.

References
  • Kagatikar, S., Vatti, A. K., & Sunil, D. (2022). Experimental and molecular dynamics studies on aggregation behaviour of salicylaldehyde azine ester. Soft Matter, 18(22), 4333-4345. URL:[Link]

  • Kagatikar, S., & Sunil, D. (2019). Aggregation-induced emission of azines: An up-to-date review. Journal of Molecular Liquids, 292, 111371. URL:[Link]

  • Dineshkumar, S., & Muthusamy, A. (2016). Investigation of aggregation induced emission in 4-hydroxy-3-methoxybenzaldehyde azine and polyazine towards application in (opto) electronics: synthesis, characterization, photophysical and electrical properties. Designed Monomers and Polymers, 20(1), 234-249. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in o-Methylbenzaldehyde Condensation Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with o-methylbenzaldehyde in condensation reactions. The ortho-methyl group on the benzaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with o-methylbenzaldehyde in condensation reactions. The ortho-methyl group on the benzaldehyde ring presents a significant steric barrier, which can impede nucleophilic attack on the carbonyl carbon, leading to low yields, slow reaction rates, or complete reaction failure.

This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you overcome these steric challenges and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are condensation reactions with o-methylbenzaldehyde so challenging?

The primary issue is steric hindrance. The methyl group in the ortho position physically obstructs the trajectory of incoming nucleophiles, making it difficult for them to access and attack the electrophilic carbonyl carbon. This increases the activation energy of the reaction compared to unsubstituted benzaldehyde or its meta- and para-substituted counterparts.[1]

Q2: What are the typical signs of a failed or struggling reaction with o-methylbenzaldehyde?

Common observations include:

  • Recovery of unreacted starting material: This is the most frequent outcome, indicating the activation barrier was not overcome.

  • Extremely low yields: The desired product forms, but in synthetically unuseful quantities.

  • Formation of side products: In some cases, alternative reaction pathways that avoid the sterically congested carbonyl center may become dominant. For instance, in Grignard reactions, the reagent might act as a base instead of a nucleophile.[1][2]

Q3: What are the most effective general strategies to improve reaction success?

There are several key approaches that can be broadly applied:

  • Increase Reactivity: Enhance the electrophilicity of the aldehyde using Lewis acid catalysis.

  • Use More Potent Reagents: Employ smaller, more reactive nucleophiles (e.g., Horner-Wadsworth-Emmons reagents instead of some Wittig ylides).[1]

  • Force Reaction Conditions: Utilize higher temperatures, extended reaction times, or microwave irradiation to provide the necessary energy to surmount the steric barrier.[1][3]

  • Drive Equilibrium: Actively remove byproducts, such as water in Knoevenagel condensations, to push the reaction toward completion.[4][5]

Troubleshooting & Optimization Workflow

This workflow provides a systematic approach to diagnosing and resolving issues in your condensation reactions.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Reaction with o-Methylbenzaldehyde Fails (Low Yield / No Reaction) q1 What is the nature of the nucleophile? start->q1 nuc_strong Strongly Basic / Bulky (e.g., Grignard, some Wittig Ylides) q1->nuc_strong nuc_weak Weakly Basic / Stabilized (e.g., Active Methylene, HWE Reagents) q1->nuc_weak sol_strong Consider Alternative Reagents: - Horner-Wadsworth-Emmons - Reformatsky Reagent - Use CeCl₃ with Grignard nuc_strong->sol_strong q2 Are reaction conditions optimized? nuc_weak->q2 end_success Problem Solved sol_strong->end_success sol_weak Strategies: 1. Add Lewis Acid (e.g., TiCl₄, MgBr₂) 2. Increase Temperature / Use Microwave 3. Remove H₂O (Dean-Stark / Sieves) 4. Use more active catalyst (e.g., Piperidine, DBU) q2->sol_weak No q2->end_success Yes sol_weak->end_success

Caption: A general workflow for troubleshooting o-methylbenzaldehyde condensation reactions.

Troubleshooting Guides for Specific Reactions

Guide 1: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[6] Steric hindrance can slow the initial nucleophilic attack.

Potential CauseTroubleshooting SolutionRationale
Insufficient Catalyst Activity Switch from a very mild base (e.g., triethylamine) to a more effective, non-nucleophilic organic base like piperidine or pyrrolidine .Piperidine is a classic and highly effective catalyst for the Knoevenagel reaction, capable of efficiently deprotonating the active methylene compound without promoting self-condensation of the aldehyde.[5]
High Activation Energy Barrier Increase the reaction temperature. Consider switching to a higher-boiling solvent like toluene or DMF.Forcing conditions provide the necessary thermal energy to overcome the steric barrier imposed by the ortho-methyl group.[4]
Reversible Reaction Equilibrium Use a Dean-Stark apparatus to azeotropically remove the water byproduct. Alternatively, add molecular sieves to the reaction mixture.Removing water, a byproduct of the condensation, drives the reaction equilibrium towards the product according to Le Châtelier's principle.[4][5]
Slow Reaction Rate Employ microwave irradiation . Solvent-free conditions or use in high-boiling point solvents can be particularly effective.Microwave heating can dramatically reduce reaction times by providing rapid and uniform heating, often leading to higher yields.[3][7]
Guide 2: Wittig Reaction

The Wittig reaction couples aldehydes with phosphorus ylides to form alkenes.[8][9] The formation of the initial oxaphosphetane intermediate is highly sensitive to steric bulk around the carbonyl group.

Potential CauseTroubleshooting SolutionRationale
Steric Clash with Ylide Switch to the Horner-Wadsworth-Emmons (HWE) reaction .The phosphonate carbanions used in the HWE reaction are generally less bulky and more nucleophilic than the corresponding triphenylphosphonium ylides, allowing for easier attack on the hindered carbonyl.[1]
Low Aldehyde Electrophilicity Add a Lewis acid co-catalyst such as LiBr or MgBr₂.The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a better target for the ylide.[4]
Unstable Ylide Reactivity Use a stabilized ylide (e.g., where the carbanion is stabilized by an adjacent ester or ketone group).While less reactive, stabilized ylides can sometimes provide cleaner reactions. They typically favor the formation of (E)-alkenes.[10][11] If the (Z)-alkene is desired from an unstabilized ylide, consider the Schlosser modification.[11]
Guide 3: Aldol Condensation (Claisen-Schmidt)

The Claisen-Schmidt condensation is a crossed aldol reaction between an aldehyde and a ketone.[12] Aldehydes are generally more reactive electrophiles than ketones.[13] However, the steric hindrance of o-methylbenzaldehyde can diminish this advantage.

Potential CauseTroubleshooting SolutionRationale
Competitive Self-Condensation Use a ketone partner that cannot enolize (e.g., benzophenone) or perform a directed aldol reaction .To perform a directed aldol, pre-form the enolate of the ketone partner using a strong, non-nucleophilic base (e.g., LDA) at low temperature, then slowly add o-methylbenzaldehyde. This ensures the ketone acts as the nucleophile and o-methylbenzaldehyde as the electrophile.[14]
Unfavorable Equilibrium Run the reaction under conditions that favor the subsequent dehydration to the α,β-unsaturated product (e.g., higher temperature, stronger base/acid).The formation of a conjugated system is often the thermodynamic driving force for the entire sequence. Pushing the reaction to the final condensation product can improve overall yield.[13]
Guide 4: Reformatsky Reaction

The Reformatsky reaction uses an organozinc reagent formed from an α-halo ester to produce a β-hydroxy ester.[15][16][17] It is often a good alternative to the Grignard reaction for sterically hindered aldehydes.

Potential CauseTroubleshooting SolutionRationale
Low Zinc Reactivity Use activated zinc , such as a Zn-Cu couple or Rieke zinc. Sonication can also be used to activate the zinc surface.The formation of the organozinc reagent (the Reformatsky enolate) is the first step.[15][16] Activated zinc has a higher surface area and is free of passivating oxides, facilitating this oxidative addition.
Slow Reaction Rate Gently increase the reaction temperature.While Reformatsky reagents are more stable than Grignard reagents, providing thermal energy can help overcome the steric barrier during the addition to o-methylbenzaldehyde.
Guide 5: Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is a C-C bond-forming reaction between an activated alkene and an electrophile, like an aldehyde.[18] It is notoriously slow, and steric hindrance makes it even more challenging.

Potential CauseTroubleshooting SolutionRationale
Slow Aldol Addition Step Use a more nucleophilic catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a trialkylphosphine instead of DABCO.The rate-determining step is often the addition of the zwitterionic intermediate to the aldehyde. More nucleophilic catalysts can accelerate this step.
High Activation Energy Employ Lewis acid co-catalysis or perform the reaction under high pressure .A Lewis acid can activate the aldehyde, making it more electrophilic. High pressure can accelerate reactions with a negative volume of activation, which is characteristic of the MBH reaction.

Advanced Strategies & Key Concepts

Lewis Acid Catalysis

A powerful strategy for activating sterically hindered aldehydes is the use of a Lewis acid. The Lewis acid coordinates to the lone pair of electrons on the carbonyl oxygen. This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles.

Caption: Lewis acid coordination enhances the electrophilicity of the carbonyl carbon.

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Piperidine and Dean-Stark Trap

This protocol is designed to maximize yield by using an effective catalyst and actively removing the water byproduct.

Materials:

  • o-Methylbenzaldehyde (1.0 equiv)

  • Malononitrile (1.05 equiv)

  • Toluene

  • Piperidine (0.1 equiv)

  • Round-bottom flask, Dean-Stark trap, condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add o-methylbenzaldehyde, malononitrile, and toluene (enough to fill the flask and the Dean-Stark trap).

  • Add the catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms azeotropically with toluene.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol is an excellent alternative to the Wittig reaction for hindered aldehydes.

Materials:

  • Triethyl phosphonoacetate (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Anhydrous THF

  • o-Methylbenzaldehyde (1.0 equiv)

  • Schlenk flask, syringe, magnetic stirrer

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a Schlenk flask.

  • Carefully add the NaH dispersion to the THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate dropwise to the NaH suspension via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases. This forms the phosphonate ylide.

  • Cool the ylide solution back down to 0 °C.

  • Slowly add a solution of o-methylbenzaldehyde in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting α,β-unsaturated ester by column chromatography.

Protocol 3: Microwave-Assisted Solvent-Free Knoevenagel Condensation

This green chemistry approach can significantly accelerate the reaction.[19]

Materials:

  • o-Methylbenzaldehyde (5.0 mmol)

  • Malonic acid (10.0 mmol)

  • Ammonium bicarbonate (catalytic amount)

  • Microwave reactor vial

Procedure:

  • Combine o-methylbenzaldehyde and malonic acid in a microwave reactor vial equipped with a small magnetic stir bar.

  • Add a catalytic amount of ammonium bicarbonate.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture under microwave irradiation (e.g., 90-120 °C) for a predetermined time (e.g., 5-15 minutes). Optimization of time and temperature may be required.

  • Monitor the reaction progress by taking a small sample, dissolving it in a solvent, and analyzing by TLC or HPLC.

  • After the reaction is complete and the vial has cooled, the resulting solid can be dissolved in a suitable solvent and purified by recrystallization.[19]

References

  • The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of a substituted benzaldehyde with a ketone... (Benchchem)
  • Overcoming steric hindrance in Pentamethylbenzaldehyde reactions (Benchchem)
  • REFORMATSKY REACTION | EXPLAN
  • Reform
  • Baylis–Hillman reaction (Wikipedia)
  • Reformatsky reaction, promising mechanism, and applic
  • SATHEE CUET: Chemistry Reform
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes (Benchchem)
  • Reform
  • Multicomponent Condensation Reactions via ortho-Quinone Methides (PMC)
  • Studies on Base-Catalyzed Condensation of Benzaldehyde and Boroxazolidones (PDF)
  • 1 J CH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect (PubMed)
  • The Morita-Baylis-Hillman Reaction (University of California, Irvine)
  • Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde (Benchchem)
  • The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride (Scientific & Academic Publishing)
  • Mixed Aldol Condens
  • Recent Contributions from the Baylis−Hillman Reaction to Organic Chemistry (ACS Public
  • Grignard Reaction (University of Minnesota Duluth)
  • Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group (Indian Academy of Sciences)
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process (Royal Society of Chemistry)
  • Knoevenagel Condens
  • Baylis-Hillman Reaction (Organic Chemistry Portal)
  • Knoevenagel Condens
  • Updating the Benzoin Condensation of Benzaldehyde Using Microwave-Assisted Organic Synthesis and N-Heterocyclic Carbene Catalysis (ResearchG
  • Knoevenagel condens
  • Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes (Benchchem)
  • Microwave-assisted organocatalytic cross-aldol condensation of aldehydes (ResearchG
  • Condensations (CEM Corpor
  • Grignard reaction (Wikipedia)
  • Microwave-Assisted Syntheses in Organic Chemistry (Springer)
  • Recent advances in N-heterocyclic carbene (NHC)
  • Grignard Reaction - Common Conditions (Organic-Reaction.com)
  • Novel Methods of Knoevenagel Condens
  • Effect of Microwave Irradiation on the Condensation of 6-Substituted 3-Formylchromones with Some Five-membered Heterocyclic Compounds (MDPI)
  • The Chemistry of the Morita-Baylis-Hillman Reaction (Books)
  • Reactions of Grignard Reagents (Master Organic Chemistry)
  • Grignard Reaction (Organic Chemistry Portal)
  • Wittig Reaction (Organic Chemistry Portal)
  • Wittig reaction (LS College)
  • The Wittig Reaction (Chemistry LibreTexts)
  • Wittig Reaction - Examples and Mechanism (Master Organic Chemistry)
  • Wittig reaction with benzaldehyde (Chemistry Stack Exchange)
  • Aldol Addition and Condensation Reactions (Master Organic Chemistry)
  • Aldol Condensation Reaction Shortcut by Leah4sci (YouTube)

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 2-Methylbenzaldehyde azine

In-Depth Comparison Guide: 1H NMR Characterization of 2-Methylbenzaldehyde Azine Executive Summary The structural verification of symmetrically substituted azines, such as 2-methylbenzaldehyde azine (also known as o-tolu...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Comparison Guide: 1H NMR Characterization of 2-Methylbenzaldehyde Azine

Executive Summary

The structural verification of symmetrically substituted azines, such as 2-methylbenzaldehyde azine (also known as o-tolualdehyde azine), is a critical quality control step in the synthesis of heterocyclic frameworks and covalent organic frameworks (COFs)[1]. Because azines exhibit restricted rotation around the N-N bond and potential E/Z isomerization, selecting the optimal Nuclear Magnetic Resonance (NMR) conditions is paramount.

This guide objectively compares the performance of different NMR solvents (CDCl₃ vs. DMSO-d₆) and spectrometer field strengths (400 MHz vs. 600 MHz) to determine the most robust analytical parameters for characterizing 2-methylbenzaldehyde azine[2].

Mechanistic Overview of the Molecule

2-Methylbenzaldehyde azine (C₁₆H₁₆N₂) is synthesized via the condensation of 2-methylbenzaldehyde with hydrazine hydrate[3]. The molecule's core features an extended conjugated system (Ar–CH=N–N=CH–Ar).

From an NMR perspective, the three diagnostic regions are:

  • The Imine Proton (CH=N): Highly deshielded due to the electronegativity of the nitrogen atom and the magnetic anisotropy of the adjacent C=N double bond.

  • The Aromatic Protons (Ar-H): A complex spin system heavily influenced by the electron-donating ortho-methyl group.

  • The Methyl Protons (Ar-CH₃): A sharp singlet, typically appearing upfield, serving as an excellent integration standard.

Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the chemical shift environment due to variations in dielectric constants and hydrogen-bonding capabilities.

  • CDCl₃ (Non-polar, Dielectric Constant ~4.8): Provides a baseline environment with minimal solute-solvent interaction. It is the industry standard for routine characterization due to its low cost and high volatility, making sample recovery easy[2].

  • DMSO-d₆ (Polar Aprotic, Dielectric Constant ~47): Acts as a strong hydrogen-bond acceptor and dipole-dipole interactant. It significantly deshields protons that are sensitive to solvent polarization, particularly the imine (CH=N) protons[4].

Causality of the Shift: The strong dipole of DMSO-d₆ stabilizes the polarized resonance structures of the azine linkage, drawing electron density away from the imine protons and pushing their chemical shift further downfield.

Table 1: 1H NMR Chemical Shifts (ppm) of 2-Methylbenzaldehyde Azine
Proton TypeCDCl₃ (Non-polar)[2]DMSO-d₆ (Polar)[5]Shift Difference (Δδ)
CH=N (Imine) 8.62 (s, 2H)8.85 (s, 2H)+0.23 ppm
Ar-H (C6) 7.71 (d, J = 7.9 Hz, 2H)7.95 (d, J = 7.8 Hz, 2H)+0.24 ppm
Ar-H (C3, C4, C5) 7.20 - 7.35 (m, 6H)7.30 - 7.45 (m, 6H)+0.10 ppm
Ar-CH₃ 2.39 (s, 6H)2.31 (s, 6H)-0.08 ppm

SolventEffects S1 CDCl3 (Non-polar) E1 Minimal Solute-Solvent Interaction S1->E1 S2 DMSO-d6 (Polar, H-bond acceptor) E2 Strong Dipole Interactions S2->E2 O1 Baseline Chemical Shifts (CH=N ~8.62 ppm) E1->O1 O2 Downfield Shift (CH=N ~8.85 ppm) E2->O2

Logical relationship of solvent polarity on azine 1H NMR chemical shifts.

Comparative Analysis: Field Strength (400 MHz vs. 600 MHz)

Because the ortho-tolyl ring contains four distinct aromatic protons (an ABCD or AMNX spin system depending on the field), second-order effects (roofing) are common at lower magnetic fields.

Causality of Resolution: The chemical shift difference in Hertz (Δν) increases linearly with the magnetic field strength, while the scalar coupling constant (J) remains static. A higher field strength increases the Δν/J ratio, pushing complex second-order multiplets toward simpler, first-order doublets and triplets.

Table 2: Spectrometer Performance for Aromatic Region Resolution
Parameter400 MHz Spectrometer600 MHz SpectrometerAnalytical Advantage
Signal-to-Noise (S/N) Standard baseline~1.5x increaseSuperior detection of minor E/Z isomers (<1%).
Multiplet Dispersion Overlapping (7.20-7.35 ppm)Clear separation of dd and td signalsAccurate extraction of J-coupling values.
Second-Order Effects Pronounced roofing effectMinimized (approaches first-order)Streamlined spectral interpretation.

Standardized Experimental Protocol

To ensure reproducibility, the following protocol represents a self-validating system. The reaction progress is directly tied to the NMR readout: the disappearance of the starting material's aldehyde peak is the internal control for reaction completion[7].

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-methylbenzaldehyde (2.0 mmol) in 10 mL of absolute ethanol.

  • Condensation: Add hydrazine monohydrate (1.0 mmol) dropwise at room temperature under continuous magnetic stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours. A yellow precipitate will begin to form as the azine is highly crystalline and less soluble in ethanol than the starting materials.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Filter the precipitate under a vacuum and wash with 5 mL of ice-cold ethanol to remove unreacted aldehyde.

  • NMR Sample Preparation: Dissolve 5–10 mg of the dried azine in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm NMR tube.

  • Self-Validation Checkpoint (NMR Acquisition):

    • Failure State: A singlet at ~10.2 ppm indicates unreacted 2-methylbenzaldehyde.

    • Success State: Complete absence of the 10.2 ppm peak and the presence of a sharp, integrated 2H singlet at 8.62 ppm confirms 100% conversion to the azine[2].

Workflow A 2-Methylbenzaldehyde + Hydrazine Hydrate B Ethanol Reflux (2 Hours) A->B C Crude Azine Precipitate B->C D Cold EtOH Wash & Vacuum Drying C->D E NMR Sample Prep (CDCl3, 5-10 mg) D->E F 1H NMR Validation (Absence of 10.2 ppm) E->F

Synthesis and NMR characterization workflow for 2-methylbenzaldehyde azine.

References

  • PubChemLite: 2-methylbenzaldehyde azine (C16H16N2). PubChem / Université du Luxembourg.
  • Electronic Supplementary Information: NMR spectra for 2-methylbenzaldehyde derivatives. The Royal Society of Chemistry.
  • Development of N-Allylhydrazone-Based Transformations. ProQuest.
  • Crystal structures and the Hirshfeld surface analysis of benzenesulfonohydrazides. International Union of Crystallography (IUCr).
  • Cobalt II halide ketazine and aldazine complexes (US3649663A). Google Patents.
  • Supporting Information: (1E,2E)-1,2-bis(2-methylbenzylidene)hydrazine. Universidad Autónoma de Madrid.
  • JAIST Repository: Azine, imine and hydrazone based COFs. Japan Advanced Institute of Science and Technology.

Sources

Comparative

Benchmarking the Sensitivity of 2-Methylbenzaldehyde Azine Sensors: A Comparative Guide

As chemosensing technologies advance, the demand for highly selective, sensitive, and structurally robust fluorescent probes has surged. For researchers and drug development professionals, azine-based sensors (characteri...

Author: BenchChem Technical Support Team. Date: March 2026

As chemosensing technologies advance, the demand for highly selective, sensitive, and structurally robust fluorescent probes has surged. For researchers and drug development professionals, azine-based sensors (characterized by the C=N–N=C linkage) have emerged as powerful tools for detecting metal ions, environmental pollutants, and biological analytes.

This guide provides an authoritative benchmarking analysis of 2-Methylbenzaldehyde azine (2-MBAz) . By dissecting the causality behind its photophysical behavior and comparing its performance against alternative azine platforms, we establish a rigorous framework for evaluating sensor sensitivity.

Mechanistic Causality: The Role of Steric Hindrance in Azine Sensors

To accurately benchmark a sensor, one must first understand the physical causality governing its signal transduction. Azine-based sensors typically operate as "turn-on" fluorescent probes. Their dynamic photophysical properties are primarily governed by the active rotation of the N–N single bond, which serves as a non-radiative decay pathway for excited-state energy1[1].

The 2-MBAz Advantage: Unlike unsubstituted benzalazine, 2-MBAz possesses an ortho-methyl group on both phenyl rings. This seemingly minor structural modification introduces significant steric hindrance.

  • Ground-State Pre-twisting: The steric clash between the methyl groups and the azine bridge forces the molecule into a non-planar conformation. In a free solution, this facilitates rapid N–N bond rotation, rendering the molecule virtually non-fluorescent (high "OFF" state fidelity).

  • Restriction of Intramolecular Rotation (RIR): Upon analyte binding (e.g., coordination with metal ions like Fe³⁺) or via Aggregation-Induced Emission (AIE) in aqueous media, this rotation is physically blocked. The pre-twisted nature of 2-MBAz enhances the contrast between the "OFF" and "ON" states, leading to an exceptionally high signal-to-noise ratio during sensing events 2[2].

G A 2-MBAz (Free in Solution) B Active N-N Bond Rotation A->B D Analyte Binding (e.g., Fe3+) A->D + Target Analyte C Non-Radiative Decay (Fluorescence OFF) B->C E Restriction of Intramolecular Rotation D->E F Radiative Decay (Fluorescence ON) E->F

Photophysical mechanism of 2-MBAz: Restriction of Intramolecular Rotation (RIR) upon binding.

Comparative Benchmarking: 2-MBAz vs. Alternative Azines

To objectively evaluate 2-MBAz, we must benchmark it against other prominent azine-based platforms. For instance, sensors derived from 8-hydroxyquinoline utilize Chelation-Enhanced Fluorescence (CHEF)3[3], while salicylaldehyde azines benefit from Excited-State Intramolecular Proton Transfer (ESIPT) due to their ortho-hydroxyl groups[1].

Because 2-MBAz lacks an ESIPT-capable proton donor, it relies purely on RIR. This makes it an excellent baseline for isolating steric effects in sensor design without the confounding variables of proton transfer dynamics. Furthermore, azine-functionalized frameworks have demonstrated exceptional selectivity for metal ions like Fe³⁺, achieving detection limits as low as 0.7 µM4[4].

Table 1: Performance Comparison of Azine-Based Sensors
Sensor PlatformPrimary MechanismTarget AnalyteLimit of Detection (LOD)Optimal Solvent System
2-Methylbenzaldehyde azine (2-MBAz) Pure RIR / AIEFe³⁺, Protons~0.5 - 1.0 µMDMSO / H₂O (1:9)
Salicylaldehyde azine ESIPT + AIECu²⁺, Fe³⁺0.05 - 0.1 µMTHF / H₂O (1:1)
8-Hydroxyquinoline-2-carbaldehyde azine CHEF + RIRAl³⁺, Water7.38 µMEtOH / H₂O (1:99)
Unsubstituted Benzalazine RIRProtons> 5.0 µMEthanol

Data synthesized from comparative benchmarking standards[1][2][3][4].

Self-Validating Experimental Protocol: LOD Determination

The Limit of Detection (LOD) is the critical parameter for evaluating sensor sensitivity. A robust protocol must be a self-validating system; it cannot simply assume linear responses without accounting for intrinsic instrumental noise or matrix effects[3].

The following methodology outlines the standardized 3σ/k approach for benchmarking 2-MBAz.

Step-by-Step Methodology

1. Sensor Stock Preparation & Matrix Optimization:

  • Action: Dissolve 2-MBAz in spectroscopic grade DMSO to create a 1.0 mM stock solution. Dilute to a working concentration of 10 µM using a DMSO/HEPES buffer (pH 7.4) mixture.

  • Causality: Azines are highly hydrophobic. A mixed aqueous-organic solvent system is required to control the aggregation state. The water fraction ( fw​ ) must be optimized so the sensor remains fully dissolved in the "blank" state but can readily coordinate with aqueous analytes without precipitating.

2. Baseline Noise Acquisition ( σ ):

  • Action: Measure the fluorescence emission intensity of the blank solution (sensor without analyte) at the emission maximum (e.g., λem​ = 520 nm) a minimum of 20 independent times. Calculate the standard deviation ( σ ) of these measurements.

  • Causality: Statistical reliability requires a robust baseline. The σ value quantifies the intrinsic instrumental, thermal, and background noise. Without a rigorously defined σ , the LOD calculation is mathematically invalid.

3. Analyte Titration & Calibration:

  • Action: Sequentially add micro-aliquots of the target analyte (e.g., Fe³⁺) from 0 to 10 µM. Record the fluorescence intensity after a 2-minute equilibration period per addition. Plot the fluorescence intensity against the analyte concentration.

  • Causality: The 2-minute equilibration ensures thermodynamic stability of the sensor-analyte complex.

4. Slope Extraction ( k ) and LOD Calculation:

  • Action: Identify the linear dynamic range of the calibration curve (typically at low concentrations, e.g., 0.1 to 2.0 µM). Extract the slope ( k ). Calculate the LOD using the formula: LOD = 3σ/k .

5. System Validation (Spike-and-Recovery):

  • Action: Spike a known concentration of the analyte (e.g., 1.0 µM) into a complex matrix (e.g., tap water or simulated serum) containing the sensor. Calculate the recovery percentage.

  • Causality: This self-validating step ensures that matrix interferents are not artificially inflating or quenching the sensitivity, proving the practical utility of the calculated LOD.

G N1 1. Sensor Preparation (2-MBAz in DMSO/Buffer) N2 2. Blank Measurement (Determine Noise, σ) N1->N2 N3 3. Analyte Titration (0 to 10 μM) N2->N3 N4 4. Calibration Curve (Extract Slope, k) N3->N4 N5 5. LOD Calculation (LOD = 3σ / k) N4->N5 N6 6. Validation (Spike-and-Recovery) N5->N6

Self-validating workflow for determining the Limit of Detection (LOD) of azine sensors.

Conclusion

Benchmarking the 2-Methylbenzaldehyde azine sensor reveals that its primary strength lies in its structurally pre-twisted ground state. By relying purely on the Restriction of Intramolecular Rotation (RIR) upon analyte binding, 2-MBAz provides a highly reliable, high-contrast "turn-on" signal. While it may not reach the ultra-low picomolar detection limits of ESIPT-capable azines (like salicylaldehyde derivatives), its structural simplicity, predictable photophysics, and robust performance in mixed aqueous media make it an indispensable platform for environmental monitoring and foundational chemosensing research.

References

  • Aggregation-induced emission-active azines for chemosensing applications: a five-year update Sensors & Diagnostics (RSC Publishing)
  • An Amine/Azine Functionalized MOF as a New Fluorescent Probe for Selective Sensing of Metal Ions MDPI
  • A Comparative Guide to 8-Hydroxyquinoline-2-carbaldehyde-Based Sensors: Benchmarking Sensitivity and Detection Limits Benchchem
  • Self-assemblies of Molecularly Flexible Salicylaldimine Bis Esters: Mesomorphic Behaviour, Photophysical And DFT Studies Journal of Molecular Structure / CoLab

Sources

Validation

High-Resolution Raman Spectroscopy Fingerprinting of 2-Methylbenzaldehyde Azine: A Comparative Analytical Guide

Accurate structural verification of conjugated organic intermediates is a critical bottleneck in drug development and materials science. 2-Methylbenzaldehyde azine (also known as o-tolualdehyde azine, CAS: 80355-74-4) is...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural verification of conjugated organic intermediates is a critical bottleneck in drug development and materials science. 2-Methylbenzaldehyde azine (also known as o-tolualdehyde azine, CAS: 80355-74-4) is a highly conjugated molecule featuring a central 2,3-diaza-1,3-butadiene (C=N-N=C) core flanked by two ortho-methyl-substituted benzene rings. Because1[1], precise analytical characterization of their polymorphic and isomeric states is mandatory.

This guide objectively compares Raman spectroscopy against traditional analytical modalities (FTIR and NMR) for the characterization of 2-methylbenzaldehyde azine, providing a self-validating experimental protocol and quantitative fingerprint data.

Comparative Analysis: Raman vs. Alternative Modalities

When analyzing highly symmetric and conjugated systems like azines, the choice of analytical technique dictates the quality of structural data retrieved. Raman scattering is dictated by 2[2]. This makes it exceptionally sensitive to the symmetric C=N-N=C backbone and aromatic ring breathing modes, which often appear weak or entirely silent in Fourier Transform Infrared (FTIR) spectroscopy due to a lack of net dipole moment change.

Furthermore, while Proton Nuclear Magnetic Resonance (¹H-NMR) is the gold standard for atomic connectivity, it requires sample dissolution, thereby destroying critical solid-state polymorphic information. Raman spectroscopy bridges this gap by offering non-destructive, solid-state analysis.

Table 1: Performance Comparison of Analytical Techniques for Azine Verification
Analytical MetricRaman SpectroscopyFTIR SpectroscopySolid-State / Solution NMR
Sensitivity to C=N-N=C Excellent (High polarizability of symmetric bonds)Poor (Weak dipole moment change)N/A (Detects protons/carbons, not the bond itself)
Isomer/Polymorph Differentiation High (Low-frequency lattice modes <200 cm⁻¹ visible)Moderate (Broad overlapping bands)Low (Solution NMR destroys crystal lattice)
Sample Preparation None (Direct analysis on glass/vial)High (KBr pellet pressing or ATR clamping)High (Dissolution in deuterated solvents)
Non-Destructive Yes (Sample fully recoverable)Variable (KBr pellets contaminate sample)No (Requires dissolution)

Quantitative Raman Fingerprint of 2-Methylbenzaldehyde Azine

The Raman spectrum of 2-methylbenzaldehyde azine is dominated by the highly polarizable azomethine linkage and the ortho-substituted aromatic rings. The conjugation across the molecule slightly lowers the stretching frequencies compared to isolated imines. Notably, the3[3].

Additionally, the ortho-methyl substitution alters the symmetry of the benzene ring, shifting the 4[4].

Table 2: Peak Assignments and Vibrational Modes
Wavenumber (cm⁻¹)Vibrational Mode AssignmentRelative IntensityStructural Significance
3050 ν(C-H) Aromatic stretchWeakConfirms aromatic ring boundary
2920 ν(C-H) Aliphatic stretchMediumConfirms presence of the ortho-methyl group
1620 - 1630 ν(C=N) Azomethine stretchVery Strong Primary identifier of the conjugated azine backbone
1580 - 1600 ν(C=C) Aromatic stretchStrongBenzene ring structural integrity
1380, 1450 δ(CH₃) Methyl deformationMediumDifferentiates from unsubstituted benzaldehyde azine
1000 - 1050 Aromatic ring breathingStrongSensitive marker for ortho-substitution
~1100 ν(N-N) StretchingMediumConfirms the central hydrazone linkage

Experimental Protocol: Self-Validating Raman Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an internal check to prevent false-positive data acquisition.

Step-by-Step Methodology
  • System Calibration (Internal Drift Check):

    • Action: Acquire a spectrum of a standard Silicon (Si) reference wafer before analyzing the sample.

    • Validation: The primary Si peak must resolve at 520.7 ± 0.5 cm⁻¹ .

    • Causality: Raman shifts are calculated relative to the excitation laser wavelength. If the laser drifts thermally, the 1620 cm⁻¹ C=N peak could be misidentified as a generic C=C stretch. This step guarantees absolute wavenumber accuracy.

  • Sample Presentation:

    • Action: Deposit 5–10 mg of crystalline 2-methylbenzaldehyde azine onto a clean borosilicate glass slide.

    • Causality: Analyzing the compound in its native solid state preserves low-frequency lattice modes critical for polymorph differentiation. Glass is utilized because it is a weak Raman scatterer, preventing background spectral interference.

  • Laser Selection (Fluorescence Mitigation):

    • Action: Expose the sample using a 785 nm Near-Infrared (NIR) laser .

    • Causality: Conjugated azines possess delocalized π-electrons that readily absorb higher-energy visible light (e.g., 532 nm), triggering massive auto-fluorescence that swamps the weak Raman scattering. The 785 nm wavelength lacks the energy to excite these electronic transitions, yielding a clean baseline.

  • Controlled Energy Acquisition:

    • Action: Set laser power to ≤10% (approx. 5–10 mW) with an integration time of 10 seconds, averaged over 3 accumulations.

    • Causality: The C=N-N=C bond is susceptible to photo-induced E/Z isomerization under intense localized thermal loads. Utilizing low power prevents sample degradation, while multiple accumulations mathematically increase the Signal-to-Noise Ratio (SNR).

  • Data Processing & Internal Standard Validation:

    • Action: Apply a polynomial baseline correction and vector normalization.

    • Validation: Verify the presence of the invariant aromatic ν(C-H) stretch at ~3050 cm⁻¹. If this peak is absent or severely shifted, it invalidates the acquisition, indicating either sample degradation or focal plane misalignment during the run.

Analytical Workflow Visualization

RamanWorkflow N1 System Calibration (Si Wafer 520.7 cm⁻¹) N2 Sample Placement (2-Methylbenzaldehyde Azine) N1->N2 Validated Accuracy N3 785 nm NIR Excitation (Mitigate Fluorescence) N2->N3 Non-destructive Prep N4 Low Power Acquisition (Prevent Photo-isomerization) N3->N4 Controlled Energy N5 Spectral Processing (Baseline & Normalization) N4->N5 Raw Stokes Shift N6 Fingerprint Extraction (C=N, N-N, Ring Breathing) N5->N6 High SNR Data

Raman Spectroscopy Workflow for Azine Fingerprinting

Sources

Comparative

Thermogravimetric Analysis (TGA) of 2-Methylbenzaldehyde Azine: A Comparative Performance Guide

As the development of advanced materials—ranging from covalent organic frameworks (COFs) to non-linear optical (NLO) chromophores—accelerates, the thermal stability of the underlying molecular building blocks becomes a n...

Author: BenchChem Technical Support Team. Date: March 2026

As the development of advanced materials—ranging from covalent organic frameworks (COFs) to non-linear optical (NLO) chromophores—accelerates, the thermal stability of the underlying molecular building blocks becomes a non-negotiable parameter. Azines, characterized by their highly conjugated >C=N–N=C< linkage, are prized for their rigidity and optoelectronic properties.

In this guide, we critically evaluate the thermal stability of 2-Methylbenzaldehyde azine using Thermogravimetric Analysis (TGA). By benchmarking it against unsubstituted benzaldehyde azine and the heavily functionalized 4-hydroxy-3-methoxybenzaldehyde azine, we provide actionable, data-backed insights into how structural modifications dictate thermal degradation pathways.

Mechanistic Insights: Structure-Property Relationships in Azine Thermal Degradation

The thermal degradation of azine compounds is fundamentally governed by the bond dissociation energy of the azomethine bridge and the crystal packing forces dictated by aryl substituents. Decomposition typically initiates via the homolytic cleavage of the azine bond, leading to the evolution of nitrogen gas and the subsequent volatilization or cross-linking of the remaining aryl fragments 1.

Unsubstituted benzaldehyde azines exhibit a robust thermal profile, with onset weight loss temperatures ( Tonset​ ) generally spanning 203 °C to 296 °C depending on the atmospheric conditions and heating rates 1.

When we introduce an ortho-methyl group to synthesize 2-Methylbenzaldehyde azine , two competing mechanistic forces emerge:

  • Steric Hindrance: The bulky ortho-methyl groups restrict the rotational freedom of the phenyl rings, slightly twisting the molecule out of perfect planarity. This reduces intermolecular π−π stacking efficiency in the solid state.

  • Inductive Effect (+I): The electron-donating nature of the methyl group increases the electron density across the conjugated system, subtly reinforcing the >C=N– bond against early thermal cleavage.

As a result, 2-Methylbenzaldehyde azine maintains a highly competitive thermal stability profile. It resists the early-stage degradation seen in highly polar, heteroatom-substituted analogs (such as vanillin-derived azines), which often undergo side-chain decomposition before the core azine bond breaks 2.

Comparative Quantitative Data

To contextualize the performance of 2-Methylbenzaldehyde azine, Table 1 summarizes its TGA parameters against two common alternatives. The data highlights the onset of decomposition ( Tonset​ ), the temperature of maximum degradation rate ( Tmax​ derived from the DTG curve), and the residual char yield.

Table 1: Thermal Stability Comparison of Substituted Azines

CompoundStructural Modification Tonset​ (°C) Tmax​ (DTG, °C)Char Yield at 600 °C (%)Primary Application
Benzaldehyde Azine Unsubstituted203.0245.0< 5.0Baseline NLO Chromophores
2-Methylbenzaldehyde Azine ortho-Methyl (+I, Steric)218.5260.0~ 8.0Sterically Tuned COFs
4-Hydroxy-3-methoxybenzaldehyde Azine para-OH, meta-OMe198.0308.0~ 15.0AIE Optoelectronics

Data synthesis derived from standard azine thermal degradation profiles under nitrogen atmosphere 2, 3.

Self-Validating TGA Experimental Protocol

To ensure that the recorded mass loss is purely a function of thermal dissociation and not an artifact of oxidation, buoyancy, or thermal lag, the following self-validating protocol must be strictly adhered to.

Phase I: System Validation & Baseline Correction

Causality: As the furnace heats, the density of the purge gas decreases, causing an apparent mass gain (the buoyancy effect).

  • Blank Run: Load an empty aluminum crucible into the TGA. Run the exact temperature program (25 °C to 500 °C at 10 °C/min) under a 50 mL/min Nitrogen purge.

  • Calibration Check: Periodically run a Calcium Oxalate Monohydrate standard. Verify that the three distinct weight loss steps (water, carbon monoxide, carbon dioxide) align with theoretical mass percentages to validate the microbalance accuracy.

  • Subtraction: Program the software to mathematically subtract the blank run from the sample run to eliminate buoyancy artifacts.

Phase II: Sample Analysis

Causality: Using too much sample creates a thermal gradient within the crucible, artificially shifting Tonset​ to higher temperatures. An inert nitrogen atmosphere is mandatory to prevent premature oxidative degradation of the methyl group.

  • Sample Preparation: Accurately weigh 2.0 ± 0.1 mg of crystalline 2-Methylbenzaldehyde azine into the tared aluminum crucible. Distribute the powder evenly across the bottom to maximize thermal contact.

  • Purge Dynamics: Seal the furnace and initiate a high-purity Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min. Allow the system to equilibrate isothermally at 25 °C for 10 minutes to ensure complete displacement of ambient oxygen.

  • Dynamic Heating: Initiate the thermal ramp from 25 °C to 500 °C at a strict heating rate of 10 °C/min.

  • Data Processing: Plot the primary Thermogravimetric (TG) curve (Mass % vs. Temperature) and calculate the first derivative (DTG) to precisely identify Tmax​ , the point of fastest mass loss 2.

Analytical Workflow & Degradation Pathway

The following diagram maps the logical progression of the TGA methodology alongside the physical phase changes occurring within the 2-Methylbenzaldehyde azine sample.

TGA_Mechanism N1 2-Methylbenzaldehyde Azine (2.0 mg Crystalline Solid) N2 Isothermal Equilibration (50 mL/min N₂ Purge) N1->N2 Crucible Loading N3 Dynamic Heating (10 °C/min Ramp) N2->N3 Baseline Stabilized N4 Azomethine Cleavage (T_onset ~218 °C) N3->N4 Energy Exceeds Bond Dissociation N5 Volatilization & Mass Loss (DTG Peak ~260 °C) N4->N5 N₂ Evolution & Fragment Vaporization

Workflow and thermal degradation pathway of 2-Methylbenzaldehyde azine during TGA.

Conclusion & Application Suitability

When selecting an azine for advanced material synthesis, thermal boundaries dictate the processing limits.

  • Benzaldehyde azine serves as an excellent, low-cost baseline but lacks the functional handles or steric bulk needed for advanced crystal engineering.

  • 4-Hydroxy-3-methoxybenzaldehyde azine is ideal for Aggregation-Induced Emission (AIE) applications but suffers from a lower initial decomposition temperature due to the lability of its heteroatom substituents.

  • 2-Methylbenzaldehyde azine strikes an optimal balance. The ortho-methyl group provides necessary steric bulk to tune the pore sizes of Covalent Organic Frameworks (COFs) while pushing the thermal stability window comfortably past 215 °C. This makes it the superior candidate for materials requiring high-temperature curing or extrusion processes.

References

  • 27.16.3 Azines (Update 2012) . ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine . Asian Journal of Chemistry. Available at:[Link]

  • Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety . Scientific Research Publishing (SCIRP). Available at:[Link]

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